Orthogonal Reactivity in Halogenated Scaffolds: A Technical Guide to 3,5-Dibromo-2-chloro-1,1'-biphenyl
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Materials Scientists (OLEDs), and Drug Discovery Professionals Executive Summary In the design of complex active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Materials Scientists (OLEDs), and Drug Discovery Professionals
Executive Summary
In the design of complex active pharmaceutical ingredients (APIs) and advanced optoelectronic materials, the ability to sequentially and selectively functionalize a single molecular core is paramount. 3,5-Dibromo-2-chloro-1,1'-biphenyl (CAS: 2734779-48-5) has emerged as a highly privileged, orthogonally reactive building block.
By strategically positioning two highly reactive carbon-bromine (C–Br) bonds and one moderately reactive carbon-chlorine (C–Cl) bond on a sterically hindered biphenyl axis, this molecule allows researchers to perform multi-stage cross-coupling reactions without the need for intermediate protection/deprotection steps. This whitepaper details the physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-proven protocols for its application in modern synthesis.
Physicochemical Profiling and Structural Dynamics
Before deploying this scaffold in a synthetic route, it is critical to understand its physical parameters and structural conformation. The presence of the 2-chloro substituent adjacent to the biphenyl linkage induces significant steric strain, forcing the two phenyl rings out of coplanarity. This large dihedral angle restricts
π
-conjugation across the molecule, a property highly sought after in OLED host materials to maintain a high triplet energy (
T1
) state.
Table 1: Key Chemical and Physical Properties
Property
Value
Causality / Significance
IUPAC Name
3,5-Dibromo-2-chloro-1,1'-biphenyl
Unambiguous structural identification.
CAS Registry Number
2734779-48-5
Essential for procurement and regulatory tracking.
Molecular Formula
C₁₂H₇Br₂Cl
Defines the isotopic mass distribution.
Molecular Weight
346.45 g/mol
Used for precise stoichiometric calculations.
Predicted Boiling Point
~347.1 °C
Indicates high thermal stability, suitable for vacuum sublimation in OLED fabrication.
Predicted Density
~1.74 g/cm³
High density typical of polyhalogenated aromatics.
Solubility Profile
Soluble in Toluene, THF, DCM; Insoluble in H₂O
Dictates the use of biphasic solvent systems (e.g., Toluene/H₂O) in cross-coupling.
The Core Scientific Value: Orthogonal Reactivity
The true utility of 3,5-Dibromo-2-chloro-1,1'-biphenyl lies in its capacity for chemoselective cross-coupling . When exposed to a Palladium(0) catalyst, the molecule presents two distinct reaction vectors.
Mechanistic Causality
Bond Dissociation Energy (BDE): The C–Br bond has a significantly lower dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) into the C–Br bond is kinetically favored at lower temperatures (60–80 °C).
Steric Shielding: The 2-chloro position is sterically hindered by the adjacent phenyl ring (1'-position). The 3- and 5-bromo positions are comparatively exposed. This steric differentiation compounds the electronic BDE difference, ensuring that the catalyst exclusively activates the bromines first.
Catalytic cycle demonstrating orthogonal C-Br activation over C-Cl in Suzuki-Miyaura coupling.
To harness this orthogonal reactivity, the reaction conditions must be carefully tuned. The following protocol describes the double-arylation of the 3,5-positions while preserving the 2-chloro handle for downstream functionalization .
System Degassing: Add the substrate, arylboronic acid, and Pd(PPh₃)₄ to a Schlenk flask. Evacuate and backfill with Argon three times.
Causality: Pd(0) species are highly susceptible to oxidation by atmospheric O₂. Rigorous exclusion of oxygen prevents catalyst deactivation and homocoupling of the boronic acid.
Solvent Addition: Inject degassed Toluene and Ethanol, followed by the degassed 2M Na₂CO₃ aqueous solution.
Causality: Toluene dissolves the lipophilic biphenyl. Water dissolves the inorganic base. Ethanol acts as a phase-transfer agent, breaking the surface tension between the aqueous and organic layers to facilitate mass transfer of the base to the catalytic cycle.
Controlled Heating: Heat the biphasic mixture to exactly 80 °C and stir vigorously for 12 hours.
Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C–Br oxidative addition, but remains below the threshold required to activate the sterically hindered, electronically stronger C–Cl bond with a standard PPh₃ ligand.
Self-Validation (In-Process Control): At 8 hours, sample the organic layer and analyze via GC-MS.
Validation Logic: TLC is insufficient here due to similar
Rf
values. GC-MS must show the disappearance of the starting material (
m/z
~346) and the emergence of the di-coupled product. Crucially, the product's mass spectrum must retain the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl, proving the C–Cl bond is intact. If a mass minus 35 Da is observed, the temperature is too high, causing unwanted C–Cl activation.
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Applications in Advanced Materials and Therapeutics
Once the 3 and 5 positions are functionalized, the remaining 2-chloro group can be activated under more forcing conditions (e.g., using Pd₂(dba)₃ with electron-rich, bulky ligands like XPhos or SPhos at 110 °C). This enables a highly modular workflow.
OLED Materials (TADF and Phosphorescent Hosts)
By substituting the bromines with electron-transporting moieties (e.g., triazines) and subsequently replacing the chlorine with a hole-transporting moiety (e.g., carbazole via Buchwald-Hartwig amination), researchers can synthesize bipolar host materials. The twisted biphenyl core prevents the donor and acceptor wavefunctions from overlapping, enabling Thermally Activated Delayed Fluorescence (TADF).
Pharmaceutical Scaffolds
In drug discovery, the biphenyl motif acts as a lipophilic core. The sequential coupling allows medicinal chemists to rapidly generate libraries of trisubstituted biphenyls to probe structure-activity relationships (SAR) in target binding pockets.
Sequential orthogonal cross-coupling workflow for advanced materials and API synthesis.
Handling, Safety, and Storage Protocols
As a polyhalogenated aromatic compound, 3,5-Dibromo-2-chloro-1,1'-biphenyl requires stringent laboratory safety protocols:
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed to prevent environmental contamination.
Handling: Halogenated biphenyls can be lipophilic and persist in biological tissues. Always handle within a certified chemical fume hood using nitrile gloves, protective eyewear, and a lab coat.
Disposal: Must be disposed of as halogenated organic waste in accordance with local environmental regulations. Do not mix with non-halogenated solvent waste streams to prevent the formation of hazardous byproducts during incineration.
References
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, Royal Society of Chemistry, 2016. Available at:[Link]
Exploratory
An In-depth Technical Guide to the Putative Compound: 3,5-Dibromo-2-chloro-1,1'-biphenyl
Introduction This technical guide addresses the chemical compound 3,5-Dibromo-2-chloro-1,1'-biphenyl. It is important to note that as of the date of this publication, a specific Chemical Abstracts Service (CAS) number fo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This technical guide addresses the chemical compound 3,5-Dibromo-2-chloro-1,1'-biphenyl. It is important to note that as of the date of this publication, a specific Chemical Abstracts Service (CAS) number for this particular isomer has not been found in readily accessible chemical databases and supplier catalogs. The absence of a dedicated CAS number suggests that this compound may be a novel or rare substance with limited available data.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for the synthesis, characterization, and safety considerations for 3,5-Dibromo-2-chloro-1,1'-biphenyl, based on established principles of organic chemistry and data from structurally related compounds. The protocols and data presented herein are predictive and should be adapted and verified experimentally.
Physicochemical Properties (Predicted)
The exact physicochemical properties of 3,5-Dibromo-2-chloro-1,1'-biphenyl are not documented. However, we can predict its properties based on known data for similar halogenated biphenyls.
Property
Predicted Value
Basis for Prediction
Molecular Formula
C₁₂H₇Br₂Cl
Based on the chemical name
Molecular Weight
346.45 g/mol
Calculated from the molecular formula
Appearance
White to off-white solid
Typical for similar biphenyl compounds
Melting Point
>100 °C
Halogenated biphenyls are typically solids with relatively high melting points
Boiling Point
>300 °C
Expected to be high due to the molecular weight and polarity
Solubility
Insoluble in water; Soluble in organic solvents (e.g., Toluene, Dichloromethane, Hexane)
Based on the nonpolar nature of the biphenyl backbone
Proposed Synthetic Routes
The synthesis of 3,5-Dibromo-2-chloro-1,1'-biphenyl can be approached through several established cross-coupling methodologies. The Suzuki and Ullmann reactions are the most common and reliable methods for the formation of biaryl bonds[1].
Suzuki Cross-Coupling Reaction
The Suzuki reaction is a versatile method for carbon-carbon bond formation, involving the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.
Proposed Reaction Scheme:
Caption: Proposed Suzuki coupling for the synthesis of 3,5-Dibromo-2-chloro-1,1'-biphenyl.
Step-by-Step Protocol:
To a solution of 3,5-dibromo-2-chlorophenylboronic acid (1.0 eq) in a 2:1 mixture of toluene and water, add bromobenzene (1.2 eq) and sodium carbonate (2.0 eq).
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Ullmann Condensation
The Ullmann condensation is a classic method for forming biaryl linkages, typically involving the coupling of two aryl halides in the presence of copper at high temperatures.
Proposed Reaction Scheme:
Caption: Proposed Ullmann condensation for the synthesis of 3,5-Dibromo-2-chloro-1,1'-biphenyl.
Step-by-Step Protocol:
In a flame-dried flask, combine 1,3-dibromo-2-chlorobenzene (1.0 eq), iodobenzene (1.5 eq), and activated copper powder (2.0 eq).
Add anhydrous dimethylformamide (DMF) to the mixture.
Heat the reaction mixture to 150-180 °C under an inert atmosphere.
Monitor the reaction by TLC or GC-MS.
After the reaction is complete, cool the mixture and filter to remove the copper.
Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography.
Structural Elucidation and Characterization
The definitive identification of the synthesized 3,5-Dibromo-2-chloro-1,1'-biphenyl requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). The integration and coupling patterns of these signals will be crucial for confirming the substitution pattern on both phenyl rings.
¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to the 12 carbon atoms of the biphenyl core. The chemical shifts of the carbons bonded to the halogens will be significantly affected.
Mass Spectrometry (MS)
The mass spectrum will provide the molecular weight of the compound. A high-resolution mass spectrum (HRMS) will confirm the elemental composition. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms and one chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1400-1600 cm⁻¹).
Safety and Handling
While specific toxicity data for 3,5-Dibromo-2-chloro-1,1'-biphenyl is unavailable, it should be handled with the precautions appropriate for halogenated aromatic compounds.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Potential Applications
Halogenated biphenyls are important intermediates in organic synthesis and have been investigated for various applications, including:
Pharmaceuticals: As building blocks for the synthesis of more complex drug molecules.
Agrochemicals: In the development of new pesticides and herbicides.
Material Science: As precursors for polymers and other advanced materials.
The specific applications of 3,5-Dibromo-2-chloro-1,1'-biphenyl would need to be explored through further research.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 3,5-Dibromo-2-chloro-1,1'-biphenyl. The lack of a confirmed CAS number underscores the need for careful experimental work to synthesize and characterize this compound. The proposed synthetic routes and analytical methods offer a solid foundation for researchers to begin their investigation into the properties and potential applications of this novel halogenated biphenyl. All work with this and similar compounds should be conducted with appropriate safety precautions.
References
Chem Service. (2015, May 5).
CPAChem. (n.d.).
Fisher Scientific. (2025, December 18).
ECHEMI. (n.d.).
LabSolutions. (n.d.). 3,5-Dibromo-biphenyl. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 113523-00-5 | Product Name : 1-(3,5-Dibromo-2-chlorophenyl)ethan-1-one. Retrieved from [Link]
El-hady, S. M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2449-S2462. Retrieved from [Link]
Roșca, S., Olaru, M., Raț, C. I., & Silvestru, C. (2010). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1248. Retrieved from [Link]
potential mechanism of action for 3,5-Dibromo-2-chloro-1,1'-biphenyl
An In-depth Technical Guide Topic: Potential Mechanism of Action for 3,5-Dibromo-2-chloro-1,1'-biphenyl Executive Summary 3,5-Dibromo-2-chloro-1,1'-biphenyl is a mixed halogenated aromatic hydrocarbon, structurally analo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: Potential Mechanism of Action for 3,5-Dibromo-2-chloro-1,1'-biphenyl
Executive Summary
3,5-Dibromo-2-chloro-1,1'-biphenyl is a mixed halogenated aromatic hydrocarbon, structurally analogous to polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). Due to a significant lack of direct experimental data for this specific congener, this guide synthesizes information from structurally similar compounds to postulate its most probable mechanisms of action. The core hypothesis is that its toxicity is primarily driven by its ability to act as an agonist for the Aryl hydrocarbon Receptor (AhR), a characteristic of many "dioxin-like" compounds. This interaction is predicted based on its "mono-ortho" substitution pattern, which may permit a sufficiently planar conformation to bind the AhR. Activation of the AhR pathway can lead to a cascade of downstream events, including the induction of xenobiotic metabolizing enzymes and a range of toxic effects such as immunotoxicity and developmental defects. Secondary potential mechanisms include endocrine disruption, particularly interference with thyroid and steroid hormone signaling, and non-AhR-mediated neurotoxicity through perturbation of intracellular calcium homeostasis. This document outlines the theoretical basis for these mechanisms and proposes experimental workflows to validate these hypotheses.
Introduction to 3,5-Dibromo-2-chloro-1,1'-biphenyl
Chemical Identity and Classification
3,5-Dibromo-2-chloro-1,1'-biphenyl belongs to a class of synthetic halogenated organic compounds. These substances, including the widely studied PBBs and PCBs, are recognized as persistent organic pollutants (POPs) due to their chemical stability, resistance to degradation, lipophilicity, and tendency to bioaccumulate in food webs.[1][2] Commercial production of PBBs in the United States ceased in 1976 following a major contamination incident in Michigan, but their persistence remains a public health concern.[1]
The Principle of Structure-Activity Relationships (SAR)
The toxicology of halogenated biphenyls is not uniform across the class; it is profoundly dictated by the number and position of halogen atoms on the biphenyl rings.[1][3] This structure-activity relationship is the cornerstone for predicting the toxic potential of untested congeners like 3,5-Dibromo-2-chloro-1,1'-biphenyl.
Two key structural features determine the primary mechanism of action:
Coplanarity: Congeners lacking bulky halogen substitutions at the ortho positions (2, 2', 6, 6') can adopt a planar or "flat" spatial conformation. This planarity is a critical prerequisite for binding to the Aryl hydrocarbon Receptor (AhR).
Substitution Pattern:
Coplanar (Dioxin-like) Congeners: Non-ortho substituted biphenyls are approximate isostereomers of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist.[3] They elicit their toxic effects primarily through the AhR-mediated pathway.
Non-coplanar Congeners: Biphenyls with multiple ortho substitutions are forced into a non-planar conformation, which prevents effective AhR binding. Their toxicity, particularly neurotoxicity, is thought to occur through different, non-AhR-mediated mechanisms.[4]
Mono-ortho Congeners: As is the case with 3,5-Dibromo-2-chloro-1,1'-biphenyl (which has one chlorine atom at the ortho position 2), these compounds represent a middle ground. They can adopt a quasi-planar conformation and often act as mixed-type inducers, capable of activating the AhR, albeit typically with lower potency than fully coplanar congeners.[5]
The most probable primary mechanism of action for 3,5-Dibromo-2-chloro-1,1'-biphenyl is the activation of the AhR signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, playing roles in xenobiotic metabolism, immune responses, and development.[6][7][8]
The Canonical AhR Signaling Pathway
The activation sequence is a well-established cascade:
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. A lipophilic ligand like a halogenated biphenyl diffuses across the cell membrane and binds to the AhR.[6]
Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins and exposing a nuclear localization sequence. The AhR-ligand complex then translocates into the nucleus.[6]
Heterodimerization: Inside the nucleus, the AhR dimerizes with the Aryl hydrocarbon Receptor Nuclear Translocator (ARNT).[4][9]
DNA Binding and Gene Transcription: The AhR/ARNT heterodimer is an active transcription factor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4][9]
Downstream Consequences of AhR Activation
Sustained activation of the AhR pathway by a persistent ligand disrupts normal cellular function and leads to a characteristic suite of toxic responses, often termed "dioxin-like" effects.[10]
Induction of Xenobiotic Metabolizing Enzymes: A primary adaptive response is the dramatic upregulation of Phase I enzymes, most notably Cytochrome P450s like CYP1A1 and CYP1B1, and Phase II enzymes.[5][11] While intended for detoxification, this can sometimes lead to the production of more toxic or carcinogenic metabolites.[8]
Immunotoxicity: AhR activation is strongly linked to immunosuppression, characterized by thymic atrophy (shrinking of the thymus gland), which impairs T-cell maturation.[5][10]
Developmental and Reproductive Toxicity: The AhR plays a critical role in development. Its inappropriate activation can disrupt organogenesis and lead to reproductive problems.[10][12] Studies on PBB-exposed populations have found associations with earlier menarche in girls, urogenital issues in boys, and increased miscarriage risk in the daughters of exposed women.[13]
Wasting Syndrome: A hallmark of dioxin-like toxicity in animal models is a progressive loss of body weight.[10]
Carcinogenesis: The AhR pathway is implicated in tumor promotion. PBBs are classified as reasonably anticipated to be human carcinogens.[14][15]
Diagram: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical signaling pathway of the Aryl hydrocarbon Receptor (AhR).
Beyond AhR activation, 3,5-Dibromo-2-chloro-1,1'-biphenyl is likely an endocrine-disrupting chemical (EDC), a property common to many PBBs and PCBs.[13][16] EDCs interfere with the body's hormonal systems, potentially causing adverse developmental, reproductive, neurological, and immune effects.[16]
Mechanisms of endocrine disruption can include:
Mimicking or blocking natural hormones by binding to their receptors.[13][16]
Altering hormone production, transport, or metabolism. [13][16]
The thyroid gland is a particularly unequivocal target of PBBs in animal studies, with human evidence also suggesting a similar relationship.[1][10] This can manifest as changes in thyroid weight and histology.[2] Interference with thyroid hormones is of high concern, especially during prenatal and early postnatal development when these hormones are crucial for brain development.
Other Potential Mechanisms and Toxicological Endpoints
Non-AhR-Mediated Neurotoxicity
Certain non-coplanar PBBs and PCBs exert neurotoxic effects through mechanisms independent of the AhR.[4] A key proposed pathway involves the perturbation of intracellular signaling processes and calcium homeostasis.[4] This can disrupt neurotransmitter release and neuronal function. While the mono-ortho structure of 3,5-Dibromo-2-chloro-1,1'-biphenyl suggests AhR is the primary pathway, the potential for direct neurotoxic effects cannot be excluded and warrants investigation.
Carcinogenicity
PBBs are listed by the National Toxicology Program (NTP) as "reasonably anticipated to be human carcinogens".[15] Animal studies have shown that exposure can lead to cancer, and studies of the highly exposed Michigan cohort found an increased risk for breast cancer.[13][17][18] Carcinogenicity may result from a combination of mechanisms, including:
Tumor Promotion: Chronic activation of the AhR pathway is a well-known non-genotoxic mechanism of tumor promotion.
Genotoxicity: Metabolism of the parent compound could potentially lead to reactive metabolites that can cause DNA damage.[19]
Proposed Experimental Workflows for Mechanistic Elucidation
To move from hypothesis to evidence for 3,5-Dibromo-2-chloro-1,1'-biphenyl, a tiered experimental approach is necessary.
In Vitro Assays
These initial assays are crucial for screening primary mechanisms efficiently and ethically.
Objective: To quantify the ability of the compound to activate the AhR pathway.
Causality: This directly tests the central hypothesis. A positive result indicates the compound is an AhR agonist. The potency (EC50) relative to a standard like TCDD will classify it as a weak or strong agonist.
Methodology:
Cell Culture: Culture a mammalian cell line (e.g., H4IIE rat hepatoma cells) that has been stably transfected with a luciferase reporter gene under the control of DREs.
Dosing: Plate the cells in 96-well plates and expose them to a serial dilution of 3,5-Dibromo-2-chloro-1,1'-biphenyl (e.g., from 1 pM to 10 µM) for 24 hours. Include a positive control (TCDD) and a vehicle control (e.g., DMSO).
Lysis & Measurement: Lyse the cells and add a luciferase substrate.
Quantification: Measure the resulting luminescence using a luminometer.
Analysis: Plot the dose-response curve and calculate the EC50 value. Express the potency as a Toxic Equivalency Factor (TEF) relative to TCDD.
Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the concentration at which the compound causes cell death.
Causality: This provides essential dose-ranging information for other assays and indicates general toxicity. It helps distinguish specific mechanistic effects from overt cytotoxicity.
Methodology:
Cell Culture: Culture a relevant cell line, such as the human liver cell line HepG2, which has metabolic capabilities.
Dosing: Plate cells and expose them to a serial dilution of the compound for 24-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Quantification: Measure the absorbance at ~570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Diagram: In Vitro Experimental Workflow
Caption: Tiered workflow for in vitro mechanistic screening.
Data Summary: Toxicological Properties of PBBs
While data for the specific target compound is unavailable, the properties of other PBBs provide a framework for anticipated effects.
Toxicological Endpoint
Observed Effects in PBBs
Supporting Evidence
AhR Activation
Potent induction of CYP1A1 and other "dioxin-like" responses by coplanar and mono-ortho congeners.
Common receptor-mediated mechanism for PBBs and PCBs.[3][5]
Endocrine Disruption
The thyroid is an unequivocal target in animals; evidence suggests similar effects in humans.[1][10]
Thymic atrophy and suppressed immune function.[5][10]
A classic dioxin-like effect mediated through the AhR.
Neurotoxicity
Nervous system effects observed in animal studies after high or prolonged exposure.[17]
May involve non-AhR mechanisms like altered calcium homeostasis.[4]
Reproductive/Developmental
Fetal death in monkeys at low doses; altered pubertal development and increased miscarriage risk in humans.[13][15]
Can be mediated by both AhR activation and endocrine disruption.
Carcinogenicity
Classified as "reasonably anticipated to be a human carcinogen" by NTP. Increased breast cancer risk observed.[13][15]
Potential for both tumor promotion and genotoxicity.
Conclusion
The can be logically inferred from its chemical structure. Its mono-ortho substitution pattern strongly suggests it is capable of activating the Aryl hydrocarbon Receptor, placing it in the category of "dioxin-like" compounds. This single pathway can account for a wide range of potential toxicities, including immunotoxicity, reproductive and developmental effects, and carcinogenesis through tumor promotion. Concurrently, like other PBBs, it is likely to act as an endocrine disruptor, particularly affecting thyroid hormone homeostasis. While non-AhR-mediated neurotoxicity is a possibility, it is hypothesized to be a secondary mechanism. The experimental workflows proposed herein provide a clear path forward to empirically test these hypotheses, quantify the compound's potency, and definitively characterize its toxicological profile.
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Dvorak, Z., et al. (2008). Aryl-Hydrocarbon Receptor Activation Regulates Constitutive Androstane Receptor Levels in Murine and Human Liver. Hepatology. Available at: [Link]
Stelmachowska-Banaś, M., & Wasilewska, E. (2018). Endocrine disruptor compounds in environment: As a danger for children health. Developmental Period Medicine. Available at: [Link]
International Agency for Research on Cancer (IARC). (2013). Some chemicals present in industrial and consumer products, food and drinking-water. CABI Digital Library. Available at: [Link]
Richardson, S. D., et al. (2007). Occurrence, genotoxicity, and carcinogenicity of regulated and emerging disinfection by-products in drinking water: A review and roadmap for research. Mutation Research/Reviews in Mutation Research. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Cancer | Health Effects of Exposure to Substances and Carcinogens. Centers for Disease Control and Prevention. Available at: [Link]
Chiu, W. A., et al. (2018). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Regulations and Advisories for PBBs. Agency for Toxic Substances and Disease Registry. Available at: [Link]
The Privileged Biphenyl Scaffold: A Technical Whitepaper on Synthesis, Pharmacology, and Rational Drug Design
Executive Summary In the landscape of modern medicinal chemistry and materials science, the substituted biphenyl moiety stands as a "privileged scaffold"—a core molecular framework capable of providing high-affinity liga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and materials science, the substituted biphenyl moiety stands as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological receptors. Characterized by two phenyl rings connected by a single carbon-carbon bond, the biphenyl structure offers unique lipophilicity, structural rigidity, and the potential for axial chirality (atropisomerism). As an application scientist navigating the complexities of drug discovery, understanding the synthetic methodologies and structure-activity relationships (SAR) of biphenyls is critical for designing next-generation therapeutics.
This whitepaper provides an in-depth analysis of substituted biphenyl compounds, detailing the causality behind their synthetic assembly, their pharmacological mechanisms across oncology and infectious diseases, and validated protocols for their generation.
Synthetic Paradigms: The Suzuki-Miyaura Cross-Coupling
While early biphenyl synthesis relied on harsh, symmetrical coupling methods like the Wurtz-Fittig or Ullmann reactions, the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling in 1979 revolutionized the field 1.
The causality behind selecting the Suzuki-Miyaura reaction as the gold standard lies in its mild conditions, exceptional functional group tolerance, and the commercial availability of diverse arylboronic acids. The reaction proceeds through a highly predictable catalytic cycle:
Catalytic cycle of Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Self-Validating Protocol: Microwave-Assisted Synthesis of Substituted Biphenyls
To ensure reproducibility and high yield, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating experimental system.
Objective: Synthesize a functionalized biphenyl via the cross-coupling of an aryl bromide and an arylboronic acid.
Step 1: Reagent Preparation & Degassing
Action: In a microwave vial, combine 1.0 eq aryl bromide, 1.2 eq arylboronic acid, 0.05 eq Pd(dppf)Cl₂, and 2.0 eq K₂CO₃. Add a solvent mixture of 1,4-Dioxane/H₂O (4:1). Purge the system with N₂ for 10 minutes.
Causality: Oxygen is a potent poison to the Pd(0) active species, leading to the formation of inactive palladium black. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.
IPC Validation: The cessation of dissolved gas bubbles and the maintenance of a clear, reddish-orange hue (indicating active Pd(II) precatalyst) validates successful degassing.
Step 2: Catalytic Activation & Coupling
Action: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.
Causality: Microwave dielectric heating provides rapid, uniform energy transfer, accelerating the rate-limiting oxidative addition step while minimizing thermal degradation side-products. The base (K₂CO₃) coordinates to the boronic acid to form a highly nucleophilic boronate complex, driving the transmetalation step.
IPC Validation: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the aryl bromide peak and the emergence of the product mass validate reaction completion.
Step 3: Quenching & Orthogonal Extraction
Action: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH, followed by brine.
Causality: The alkaline wash (NaOH) specifically ionizes and removes unreacted arylboronic acid byproducts into the aqueous layer, ensuring high purity of the neutral biphenyl product in the organic phase.
IPC Validation: Check the pH of the aqueous waste (must be >10). TLC of the organic layer should show a single, UV-active spot free of boronic acid streaking.
Pharmacological Landscape & Target Engagement
The biphenyl scaffold's inherent structural rigidity allows it to project pharmacophoric substituents into deep receptor pockets with precise vector geometry. This has led to its successful application across multiple therapeutic domains.
Oncology: PD-L1 Homodimerization
Traditionally, disrupting protein-protein interactions (PPIs) like the PD-1/PD-L1 immune checkpoint required large monoclonal antibodies. However, biphenyl-based small molecules have successfully achieved this via a unique mechanism [[2]](). The biphenyl moiety acts as a hydrophobic anchor, binding tightly to a cylindrical pocket defined by residues Ile54, Tyr56, and Met115 on the PD-L1 surface. This binding event triggers the recruitment of a second PD-L1 monomer, stabilizing an inactive homodimer and preventing PD-1 engagement 2.
Mechanism of biphenyl-induced PD-L1 homodimerization and T-cell activation.
Anti-Inflammatory & Uricosuric Activity
Biphenyl carboxylic acids are foundational to the anti-inflammatory pharmacopeia. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal leverage the biphenyl core to competitively inhibit cyclooxygenase (COX) enzymes 3. Beyond COX inhibition, novel biphenyl carboxylic acid derivatives (e.g., Compound B21) have demonstrated potent URAT1 inhibition, outperforming clinical standards like benzbromarone in the treatment of hyperuricemia and gout 3.
Carbonic Anhydrase (CA) Inhibition
The 1,1′-biphenyl-4-sulfonamide scaffold has emerged as a highly selective inhibitor of human Carbonic Anhydrase (hCA) isoforms 4. The sulfonamide group coordinates directly with the catalytic zinc ion, while the rigid biphenyl scaffold extends into the hydrophobic half of the active site, establishing extensive van der Waals interactions. This structural complementarity results in low nanomolar affinities for specific isoforms 4.
Antimicrobial Peptide Mimics
Addressing the poor aqueous solubility of traditional biphenyls, recent developments have incorporated quaternary ammonium or alkylsulfonyl groups to create biphenylglyoxamide-based antimicrobial peptide (AMP) mimics [[5]](). The biphenyl scaffold provides the necessary lipophilicity to penetrate bacterial membranes, while specific N-octanesulfonyl substitutions maximize efficacy against Gram-positive strains like S. aureus5.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative metrics of key substituted biphenyls, illustrating the breadth of their target engagement capabilities:
The substituted biphenyl scaffold is far more than a simple structural linker; it is an active participant in molecular recognition. By mastering the synthetic nuances of the Suzuki-Miyaura reaction and understanding the spatial dynamics of the biphenyl core—whether it is projecting a sulfonamide into a zinc-dependent active site or wedging into the hydrophobic interface of a PD-L1 dimer—researchers can rationally design compounds with unprecedented selectivity and potency.
References
RSC Advances : A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at:[Link]
Journal of Medicinal Chemistry (ACS) : Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Available at:[Link]
Biomedicine & Pharmacotherapy (PMC) : Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Available at:[Link]
Molecules (MDPI) : Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. Available at:[Link]
The Rise and Fall of Halogenated Biphenyls: A Technical Guide to Their Discovery, History, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and analysis of halogenated biphenyls...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and analysis of halogenated biphenyls, with a primary focus on polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). Initially celebrated for their remarkable chemical stability and utility in a myriad of industrial applications, these compounds later became synonymous with environmental persistence and toxicity. This guide traces their journey from wonder chemicals of the industrial era to their eventual prohibition, detailing the scientific milestones, key industrial players, and the pivotal moments that led to their global regulation. Furthermore, this document offers an in-depth look at the analytical methodologies developed for their detection and quantification, providing a detailed protocol for the analysis of PCBs in soil samples using gas chromatography-mass spectrometry (GC-MS).
Introduction: The Double-Edged Sword of Chemical Stability
Halogenated biphenyls are a class of synthetic organic compounds characterized by a biphenyl structure where hydrogen atoms are replaced by halogen atoms (chlorine in the case of PCBs, and bromine for PBBs). The unique physicochemical properties of these compounds, such as high thermal and chemical stability, non-flammability, and electrical insulating capabilities, made them indispensable in a wide range of industrial and commercial applications for several decades.[1][2] However, the very stability that made them so attractive for industrial use also rendered them highly resistant to environmental degradation, leading to their widespread accumulation in ecosystems and biological tissues.[3] This guide delves into the scientific and historical narrative of these compounds, from their synthesis and commercialization to the discovery of their profound environmental and health impacts.
The Dawn of an Industrial Workhorse: Polychlorinated Biphenyls (PCBs)
Discovery and Commercial Production
The journey of PCBs began in 1881 with their first synthesis in a laboratory.[1] However, it wasn't until 1929 that large-scale commercial production commenced, spearheaded by the Swann Chemical Company, which was later acquired by Monsanto Chemical Company.[4] Marketed under the trade name Aroclor, these mixtures of PCB congeners quickly became a cornerstone of industrial development.[1][5] The manufacturing process involved the direct chlorination of biphenyl using anhydrous chlorine in the presence of a catalyst, such as iron filings or ferric chloride.[1] The degree of chlorination, which dictates the physical and chemical properties of the resulting Aroclor mixture, was controlled by the duration of the chlorine-contact time, typically ranging from 12 to 36 hours.[1] The nomenclature of Aroclor products, such as Aroclor 1242, indicated the number of carbon atoms in the biphenyl structure (12) and the percentage of chlorine by weight (42%).[5][6]
A Multitude of Applications
The exceptional properties of PCBs led to their use in a vast array of applications.[2][4] They were primarily used as dielectric and coolant fluids in electrical equipment such as transformers and capacitors.[7] Their non-flammability and high boiling point made them ideal for these high-temperature applications.[4] Other significant uses included:
By the 1960s, hundreds of thousands of tons of PCBs had been produced and integrated into countless industrial and consumer products.[1]
The Brominated Counterparts: Polybrominated Biphenyls (PBBs)
A Later Arrival with a Similar Purpose
Following in the footsteps of PCBs, the commercial production of polybrominated biphenyls (PBBs) began in 1970.[9] These compounds, analogous in structure to PCBs but with bromine atoms instead of chlorine, were primarily developed and used as flame retardants.[2][10] They were added to plastics used in a variety of consumer and industrial products to make them less flammable.[10] Common applications included housings for electronics like computer monitors and televisions, as well as in textiles and plastic foams.[10][11]
The synthesis of PBBs involved the bromination of biphenyl.[9] Commercial PBB products were mixtures of different congeners, with trade names such as FireMaster®.[10]
The Michigan PBB Crisis: A Catalyst for Change
The history of PBBs is inextricably linked to a major environmental disaster in 1973 in Michigan.[4] A mix-up at the Michigan Chemical Corporation (later Velsicol Chemical Corporation) led to the accidental shipment of PBBs, sold under the trade name FireMaster, instead of a magnesium oxide-based cattle feed supplement called NutriMaster.[12] This resulted in the contamination of livestock feed that was distributed to farms across the state.[4]
The consequences were devastating, with widespread illness and death among farm animals.[4] The contamination quickly spread through the food chain, with PBBs detected in meat, milk, eggs, and eventually in the bodies of Michigan residents.[12][13] The incident led to the quarantine of over 500 farms and the destruction of millions of farm animals and agricultural products. This catastrophic event brought the dangers of PBBs to the forefront of public and regulatory attention and was a major factor leading to the cessation of their production in the United States in 1976.[10]
The Unraveling of a Toxic Legacy
Early Warnings and the Discovery of Persistence
While the widespread environmental and health impacts of halogenated biphenyls were not fully understood until the latter half of the 20th century, early warning signs of their potential harm existed. As early as the 1930s, industrial workers exposed to PCBs reported health issues such as chloracne and liver damage.[1]
A pivotal moment in the history of these compounds came in 1966 when Swedish scientist Sören Jensen detected PCBs in wildlife samples.[1] This discovery was a crucial turning point, revealing that these supposedly stable and contained chemicals were, in fact, widespread environmental contaminants.[1] Subsequent research confirmed their persistence in the environment and their tendency to bioaccumulate in the fatty tissues of living organisms, moving up the food chain.[1][3]
Health and Environmental Effects
The growing body of scientific evidence in the 1960s and 1970s linked halogenated biphenyls to a range of adverse health and environmental effects.[1] Concerns mounted over their potential to cause cancer, reproductive and developmental problems, and immune system suppression.[1] The toxicity of these compounds varies depending on the specific congener, with some "dioxin-like" PCBs exhibiting particularly high toxicity.
The Path to Regulation
The increasing scientific understanding of the dangers posed by halogenated biphenyls spurred regulatory action. In the United States, the growing environmental movement and a series of high-profile contamination incidents, including the Michigan PBB crisis, led to the passage of the Toxic Substances Control Act (TSCA) in 1976.[1] This legislation gave the Environmental Protection Agency (EPA) the authority to regulate the production, use, and disposal of PCBs.[1] In 1979, the EPA banned the manufacture of PCBs and phased out most of their uses.[2][4] The production of PBBs in the U.S. had already ceased in 1976.[10] Internationally, the Stockholm Convention on Persistent Organic Pollutants, adopted in 2001, called for the global elimination of PCBs.
Analytical Methodologies for Halogenated Biphenyls
The discovery of the widespread contamination by halogenated biphenyls necessitated the development of sensitive and specific analytical methods for their detection and quantification in various environmental and biological matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) has become the gold standard for the analysis of these compounds.[14]
Overview of Analytical Workflow
The analysis of halogenated biphenyls typically involves several key steps:
Sample Collection and Preparation: This is a critical step to ensure the representativeness and integrity of the sample. For solid matrices like soil, this involves collecting a homogenous sample and preparing it for extraction.[15]
Extraction: The target analytes are separated from the sample matrix using techniques such as Soxhlet extraction, accelerated solvent extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[3][13]
Cleanup: The extracted sample is purified to remove interfering compounds that could affect the accuracy of the analysis. This is often achieved using solid-phase extraction (SPE) or other chromatographic techniques.[16]
Instrumental Analysis: The cleaned-up extract is then analyzed by GC-MS. The gas chromatograph separates the different halogenated biphenyl congeners based on their boiling points and interactions with the chromatographic column. The mass spectrometer then identifies and quantifies the individual congeners based on their mass-to-charge ratio.[14]
Experimental Protocol: Analysis of PCBs in Soil by GC-MS
This protocol provides a detailed, step-by-step methodology for the determination of PCBs in soil samples, based on established EPA methods and common laboratory practices.
1. Sample Preparation and Extraction (QuEChERS Method)
Weighing the Sample: Weigh 5 grams of a homogenized and sieved soil sample into a 50 mL centrifuge tube.
Hydration: Add 10 mL of purified water to the centrifuge tube and shake by hand to hydrate the soil. Let it stand for 30 minutes.[17]
Solvent Addition: Add 10 mL of acetonitrile to the tube.[17]
Extraction: Seal the tube and vortex for 3 minutes to ensure thorough mixing and extraction of the PCBs into the solvent.[17]
Salting Out: Add 2 grams of sodium chloride (NaCl) and shake vigorously to induce phase separation.[17]
Centrifugation: Centrifuge the tube for 5 minutes at 5,000 rpm to separate the acetonitrile layer from the aqueous and solid phases.[17]
Supernatant Transfer: Carefully transfer 4 mL of the upper acetonitrile layer (supernatant) to a clean 15 mL centrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., a mixture of PSA, C18, and MgSO4) for cleanup.[17]
Cleanup: Vortex the tube with the d-SPE sorbents for 1 minute and then centrifuge for 5 minutes at 5,000 rpm.[17]
Final Extract Preparation: Transfer a portion of the cleaned-up supernatant into a clean tube. Add an internal standard solution. Evaporate the solvent to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane or hexane) and transfer to a GC vial for analysis.[17]
2. GC-MS Instrumental Analysis
Gas Chromatograph (GC) System: Equipped with a capillary column suitable for PCB analysis (e.g., a 5% phenyl-methylpolysiloxane column).[17]
Mass Spectrometer (MS) Detector: Capable of operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[18]
GC Conditions (Typical):
Inlet Temperature: 250 °C
Injection Mode: Splitless
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp to 180 °C at 15 °C/min.
Ramp to 280 °C at 5 °C/min, hold for 10 minutes.
MS Conditions (Typical):
Ionization Mode: Electron Ionization (EI)
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target PCB congener and the internal standard.
3. Data Analysis and Quantification
Identification: Identify PCB congeners by comparing their retention times and mass spectra to those of certified reference standards.
Quantification: Quantify the concentration of each PCB congener using a calibration curve generated from the analysis of standards of known concentrations. The use of an internal standard corrects for variations in extraction efficiency and instrument response.
Visualization of Key Concepts
Chemical Structure of Halogenated Biphenyls
Caption: General chemical structures of Polychlorinated Biphenyls (PCBs) and Polybrominated Biphenyls (PBBs).
Timeline of Halogenated Biphenyl History
Caption: Key milestones in the history of PCBs and PBBs.
Application Note: Sequential and Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-2-chloro-1,1'-biphenyl
Executive Summary The rational design of highly functionalized polyaromatic systems requires building blocks that offer precise, programmable reactivity. 3,5-Dibromo-2-chloro-1,1'-biphenyl is a premium scaffold for such...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of highly functionalized polyaromatic systems requires building blocks that offer precise, programmable reactivity. 3,5-Dibromo-2-chloro-1,1'-biphenyl is a premium scaffold for such endeavors. Featuring three distinct halogenated sites—a chlorine at the sterically encumbered C2 position, and bromines at the C3 and C5 positions—this molecule enables the sequential, site-selective introduction of three different aryl groups via the Suzuki-Miyaura cross-coupling reaction.
This application note provides drug development professionals and synthetic chemists with a validated, mechanistic framework for achieving absolute regiocontrol when functionalizing this biphenyl core.
Mechanistic Rationale & Reactivity Hierarchy
The successful sequential functionalization of 3,5-dibromo-2-chloro-1,1'-biphenyl relies on exploiting the inherent reactivity differences between its carbon-halogen bonds. The hierarchy of reactivity is governed by two primary factors: bond dissociation energy (chemoselectivity) and steric hindrance (regioselectivity).
Chemoselectivity: C-Br vs. C-Cl Activation
In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the aryl halide bond. The fundamental principle of selective C-Br bond activation over the more robust C-Cl bond dictates the initial reactivity profile 1. Because the C-Br bond possesses a significantly lower dissociation energy than the C-Cl bond, standard palladium catalysts will exclusively couple at the brominated positions while leaving the chlorine atom completely intact [[1]]().
Regioselectivity: The C5 vs. C3 Bromides
Between the two available C-Br bonds, regioselectivity is primarily attributed to steric effects 2. The bromine at the C5 position is flanked by two relatively small hydrogen atoms (at C4 and C6). In contrast, the bromine at the C3 position is sterically hindered by the adjacent, bulky C2-chloro group. Similar to the sequential coupling trends observed in polyhalogenated pyridines 3, the less hindered C5-bromine undergoes oxidative addition significantly faster than the C3-bromine 2.
Overcoming C-Cl Inertness
Once both bromines have been substituted, the remaining C2-chloro group can be functionalized. The oxidative addition into a C-Cl bond is notoriously challenging. To achieve this, electron-rich, sterically demanding phosphine ligands—such as P(t-Bu)₃ or Buchwald biaryl ligands—are mandatory 4. These ligands increase the electron density on the palladium center to facilitate insertion, while their steric bulk accelerates the final reductive elimination step [[5]]().
Reaction Optimization & Ligand Selection
To ensure a high-yielding and reproducible workflow, the choice of catalyst, ligand, and base must be precisely tuned for each specific coupling event.
Table 1: Optimized Parameters for Sequential Tri-Arylation
Reaction Phase
Target Halogen
Steric/Electronic Environment
Optimal Catalyst/Ligand
Base & Solvent
Temp (°C)
Step 1: Mono-arylation
C5-Bromo
Least hindered; meta to Cl
Pd(PPh₃)₄ (3 mol%)
K₂CO₃ (2.0 eq) in PhMe/EtOH/H₂O
80
Step 2: Di-arylation
C3-Bromo
Sterically hindered; ortho to Cl
Pd(dppf)Cl₂ (5 mol%)
Cs₂CO₃ (2.0 eq) in 1,4-Dioxane/H₂O
90
Step 3: Tri-arylation
C2-Chloro
Highly inert; strong C-Cl bond
Pd₂(dba)₃ / P(t-Bu)₃ (2/8 mol%)
K₃PO₄ (3.0 eq) in Anhydrous PhMe
110
Experimental Protocols
Protocol A: Regioselective C5-Arylation
Objective: Mono-arylation at the least hindered C-Br bond while preserving the C3-Br and C2-Cl bonds.
Preparation: In an oven-dried Schlenk flask, dissolve 3,5-dibromo-2-chloro-1,1'-biphenyl (1.0 eq) and the first arylboronic acid (1.05 eq) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.2 M).
Catalysis: Add K₂CO₃ (2.0 eq) followed by Pd(PPh₃)₄ (3 mol%).
Execution: Purge the flask with argon for 5 minutes. Heat the reaction mixture to 80 °C and stir for 6-8 hours.
Causality Check: Using a strict 1.05 molar equivalent of the boronic acid prevents over-coupling at the C3 position. A mild base and a standard catalyst are chosen because the C5 position is highly reactive; utilizing overly active, electron-rich catalysts here would erode the regioselectivity.
Validation & Analytical Checkpoints: Quench and extract with EtOAc. LC-MS analysis of the crude mixture must show a mass shift corresponding to the loss of one bromine. Crucially, the presence of a residual 1:1 isotopic doublet (due to the remaining Br and Cl isotopes) confirms successful mono-substitution.
Protocol B: C3-Arylation
Objective: Arylation of the sterically hindered C-Br bond.
Preparation: Dissolve the purified 5-aryl-3-bromo-2-chloro-1,1'-biphenyl intermediate (1.0 eq) and the second arylboronic acid (1.2 eq) in degassed 1,4-Dioxane/H₂O (4:1, 0.15 M).
Catalysis: Add Cs₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (5 mol%).
Execution: Heat the mixture to 90 °C under argon for 12 hours.
Causality Check: The C3 position is ortho to the chloro group. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand provides a wider bite angle, which stabilizes the palladium intermediate against the steric bulk of the ortho-substituent. Cs₂CO₃ is selected as it is a more soluble and effective base in dioxane compared to potassium salts.
Validation & Analytical Checkpoints: LC-MS will show the complete disappearance of the bromine isotope pattern. The mass spectrum should now display only the characteristic 3:1 isotopic signature indicative of a single chlorine atom.
Protocol C: C2-Arylation (C-Cl Activation)
Objective: Activation and arylation of the inert C-Cl bond to yield the fully functionalized scaffold.
Preparation: In a rigorously dried Schlenk tube, combine the 3,5-diaryl-2-chloro-1,1'-biphenyl intermediate (1.0 eq), the third arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
Catalysis: Add Pd₂(dba)₃ (2 mol%) and a 1.0 M solution of P(t-Bu)₃ in toluene (8 mol%).
Execution: Add anhydrous Toluene (0.1 M), seal the tube, and heat to 110 °C for 18-24 hours.
Causality Check: The C-Cl bond requires a highly electron-rich palladium center for oxidative addition. The Pd₂(dba)₃ / P(t-Bu)₃ system is specifically selected because the bulky, electron-donating tert-butyl groups lower the activation barrier for C-Cl insertion 5. Anhydrous conditions and a strong base (K₃PO₄) are required to drive the transmetalation step for the hindered ortho-phenyl substituted chloride.
Validation & Analytical Checkpoints: High-resolution mass spectrometry (HRMS) will confirm the final polyarylated product, completely devoid of any halogen isotopic patterns.
Workflow Visualization
Fig 1: Sequential Suzuki coupling workflow for 3,5-dibromo-2-chloro-1,1'-biphenyl.
References
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements
Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Chemical Science (RSC Publishing)
URL:[Link]
Application Notes & Protocols: Biphenyl Derivatives in Advanced Materials Science
Introduction Biphenyl derivatives serve as foundational building blocks in modern materials science. Characterized by their highly conjugated aromatic systems, tunable torsional angles, and exceptional thermal stability,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Biphenyl derivatives serve as foundational building blocks in modern materials science. Characterized by their highly conjugated aromatic systems, tunable torsional angles, and exceptional thermal stability, these molecules can be precisely engineered to dictate optoelectronic and physicochemical behaviors[1]. By functionalizing the core biphenyl structure, researchers have developed materials that drive innovation across multiple disciplines.
This application note provides in-depth mechanistic insights and validated experimental protocols for two critical domains where biphenyl derivatives are indispensable:
Solid-State Optoelectronics: Utilizing CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) as a charge-transporting host matrix in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
Soft Matter & Electro-Optics: Utilizing 5CB (4-Cyano-4'-pentylbiphenyl) as a benchmark nematic liquid crystal in optical modulators and smart windows.
Application Note 1: CBP as a Host Matrix in Phosphorescent OLEDs
Mechanistic Insights
In high-efficiency PhOLEDs, direct electrical excitation of the phosphorescent dopant often leads to severe concentration quenching and triplet-triplet annihilation. To circumvent this, the dopant is dispersed within a host matrix. CBP is the industry-standard p-type (hole-transporting) host due to its electron-rich carbazolyl units, which provide excellent hole mobility[2].
Crucially, CBP possesses a high triplet energy level. This energetic landscape ensures that once excitons are formed on the host and transferred to the guest via Förster or Dexter mechanisms, reverse energy transfer from the guest back to the host is thermodynamically blocked. This exciton confinement within the emissive layer enables the device to achieve near 100% internal quantum efficiency[3].
Protocol 1: Fabrication of a CBP-Hosted Green PhOLED
Objective: Fabricate a multi-layer PhOLED using CBP as the Emissive Layer (EML) host to maximize exciton confinement and prevent Joule heating[2].
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes.
Causality: UV-Ozone treatment removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole injection barrier.
Hole Transport Layer (HTL) Deposition: Transfer the substrate to a vacuum thermal evaporator (base pressure <
10−6
Torr). Deposit a 40 nm layer of NPB at a rate of 1 Å/s.
Emissive Layer (EML) Co-Evaporation: Co-evaporate CBP (host) and Ir(ppy)₃ (green phosphorescent dopant) to form a 30 nm EML. The evaporation rates must be strictly controlled using dual quartz crystal microbalances to maintain a dopant concentration of 6-8 wt%[3].
Causality: This specific doping concentration optimizes energy transfer while maintaining enough intermolecular distance between dopant molecules to prevent aggregation-induced quenching.
Electron Transport Layer (ETL) Deposition: Deposit a 20 nm layer of TPBi.
Causality: TPBi features a deep Highest Occupied Molecular Orbital (HOMO) level of ~6.7 eV. This creates an energy barrier that effectively traps holes within the CBP matrix, broadening the recombination zone and extending device lifetime[2].
Cathode Deposition: Deposit 1 nm of LiF (electron injection) followed by 100 nm of Aluminum.
Encapsulation: Transfer immediately to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy.
Workflow for fabricating a CBP-hosted phosphorescent OLED via vacuum thermal evaporation.
Application Note 2: 5CB in Nematic Liquid Crystal Devices
Mechanistic Insights
4-Cyano-4'-pentylbiphenyl (5CB) is a calamitic (rod-shaped) liquid crystal that exhibits a highly stable nematic phase at ambient temperatures[4]. The rigid biphenyl core provides structural anisotropy, while the terminal cyano group induces a strong dipole moment. This results in a positive dielectric anisotropy, allowing the 5CB molecules to align parallel to an applied electric field—the fundamental switching mechanism in Polymer Dispersed Liquid Crystal (PDLC) smart windows[5].
Protocol 2: Preparation and Polarized Optical Microscopy (POM) of 5CB
Objective: Assemble a liquid crystal cell and determine the Nematic-to-Isotropic transition temperature (
TNI
) of 5CB via optical birefringence analysis.
Cell Assembly: Clean two glass slides. Apply a thin line of UV-curable epoxy mixed with 5 µm silica spacers along two parallel edges of one slide. Press the second slide on top and cure under UV light to create a uniform cell gap.
Isotropic Heating: Heat a vial of 5CB on a hotplate to 40°C, transitioning it to its isotropic liquid phase[4].
Capillary Filling: Place a micro-drop of the isotropic 5CB at the open edge of the cell.
Causality: Filling the cell while the material is in the isotropic phase (~40°C) drastically reduces viscosity and prevents flow-induced alignment defects (disclinations) that would otherwise permanently obscure the natural liquid crystal texture[4].
Annealing: Allow the filled cell to cool slowly (1°C/min) back to room temperature.
Causality: Slow cooling allows the molecules to relax into their lowest-energy nematic configuration, forming characteristic Schlieren textures[5].
POM Setup: Place the cell on a precision hot stage mounted on a Polarized Optical Microscope. Cross the polarizer and analyzer at 90°.
Thermal Cycling & Observation: Heat the sample at a controlled rate of 2°C/min. At room temperature, the birefringent nematic phase will appear bright with dark "brushes"[5]. As the temperature approaches ~35°C, the field of view will abruptly turn completely dark.
Causality: The dark field indicates the transition to the isotropic phase, where long-range orientational order is lost, and the material ceases to be birefringent[4]. Record this temperature as
TNI
.
Step-by-step protocol for 5CB liquid crystal cell preparation and POM phase analysis.
Quantitative Data Summary
The following table summarizes the key physicochemical and optical properties of the discussed biphenyl derivatives, providing a quick reference for material selection and experimental design.
Advanced NMR Spectroscopy for the Conformational and Compositional Analysis of Halogenated Biphenyls
Introduction & Scientific Rationale Halogenated biphenyls encompass a broad and critical class of chemical entities. On one end of the spectrum, polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are hi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Halogenated biphenyls encompass a broad and critical class of chemical entities. On one end of the spectrum, polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) are highly persistent environmental pollutants that require rigorous trace analysis to understand their metabolic disruption and ecological toxicity 1. On the other end, fluorinated biphenyls are highly privileged scaffolds in modern drug discovery and agrochemistry. The strategic incorporation of fluorine modulates lipophilicity, enhances metabolic stability, and improves protein-ligand binding affinities without imposing massive steric bulk 2.
Nuclear Magnetic Resonance (NMR) spectroscopy—specifically leveraging
1
H,
13
C, and
19
F nuclei—is the gold standard for elucidating the covalent connectivity, metabolic fate, and complex 3D conformations of these molecules 3. This guide provides an authoritative framework for the multinuclear NMR analysis of halogenated biphenyls, focusing on conformational dynamics and quantitative metabolic profiling.
Theoretical Framework: Atropisomerism and Spin Systems
Atropisomerism and Torsional Barriers
The biphenyl core is defined by the C–C single bond connecting two aromatic rings. Halogen substitution at the ortho positions (2, 2', 6, 6') introduces severe steric hindrance, restricting free rotation around the biphenyl axis. This restricted rotation gives rise to atropisomerism —axially chiral enantiomers that can be isolated if the torsional barrier (
ΔG‡
) is sufficiently high.
The Causality of Halogen Size: The Van der Waals radius of the halogen directly dictates the torsional barrier. Bulky chlorines and bromines lock the rings in nearly orthogonal conformations, yielding high rotational barriers (often >25 kcal/mol) 4. Conversely, fluorine's smaller radius (1.47 Å) results in lower rotational barriers, allowing dynamic rotation on the NMR timescale at room temperature. However, in specific anisotropic environments (like liquid crystalline solvents), even 2,2'-difluorobiphenyl exhibits distinct syn and anti conformational probability distributions 5.
The Power of
19
F NMR in Metabolic Profiling
Because fluorine is virtually absent in natural biological systems,
19
F NMR provides an exceptional, background-free window into the biotransformation of fluorinated biphenyls. The
19
F nucleus has a 100% natural abundance and a high gyromagnetic ratio, yielding sensitivity nearly as high as
1
H NMR 3.
Experimental Workflow
Figure 1: NMR spectroscopy workflow for structural analysis of halogenated biphenyls.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Standardization
Objective: Prepare stable, high-resolution samples that yield self-validating chemical shifts.
Solvent Selection: Dissolve 5–10 mg of the halogenated biphenyl in 0.6 mL of a deuterated solvent (e.g., CDCl
3
or DMSO-
d6
).
Causality: The choice of solvent directly impacts the observed torsional barrier. Solvents with high hydrogen-bond accepting abilities (like DMSO-
d6
) can alter the ground-state conformation of biphenyls bearing protic substituents (e.g., hydroxylated metabolites) 4.
Internal Referencing: Add internal standards to ensure absolute chemical shift accuracy.
For
1
H and
13
C: Use Tetramethylsilane (TMS) set to 0.0 ppm.
For
19
F: Use Trichlorofluoromethane (CFCl
3
) at 0.0 ppm, or 4-fluorobiphenyl as an internal reference (typically set to -116.9 ppm to -122.0 ppm depending on the exact solvent conditions) 3, 6.
Protocol 2: Quantitative
19
F NMR Acquisition
Objective: Obtain quantitative
19
F spectra without signal distortion from the Nuclear Overhauser Effect (NOE).
Probe Calibration: Tune the NMR probe to the
19
F resonance frequency (e.g., 376.4 MHz on a 400 MHz spectrometer) 3. Validate the 90° pulse width prior to acquisition.
Inverse-Gated Decoupling: Utilize an inverse-gated proton decoupling pulse sequence (e.g., zgig).
Causality: Standard continuous
1
H decoupling alters peak integrals due to the heteronuclear NOE. Inverse-gated decoupling applies the decoupler only during the acquisition time. This eliminates complex
1
H-
19
F splitting (simplifying multiplets to clean singlets) while preserving the thermodynamic peak integration required for quantitative metabolic profiling 3.
Relaxation Delay (D1): Set D1 to
≥5×T1
.
Causality:
19
F nuclei often exhibit long longitudinal relaxation times (
T1
). A short D1 saturates the spins, leading to severe underestimation of specific congeners. Run an inversion-recovery experiment first to determine the longest
T1
in the sample.
Protocol 3: 2D ROESY for Conformational Analysis
Objective: Determine the dihedral angle and preferred conformation (syn vs anti) of the biphenyl rings.
Sequence Selection: Acquire a 2D ROESY (Rotating-frame NOE Spectroscopy) spectrum rather than a standard NOESY.
Causality: For mid-sized molecules like halogenated biphenyls at high magnetic fields, the correlation time (
τc
) can result in a near-zero NOE cross-peak in standard NOESY. ROESY cross-peaks are always positive regardless of molecular weight or field strength, ensuring reliable detection of through-space interactions.
Analysis: Map the cross-peaks between the ortho protons of ring A and the ortho protons of ring B. The intensity of these cross-peaks is proportional to
1/r6
, allowing precise calculation of the inter-ring distance and the corresponding dihedral angle.
Application Note: Tracking Microbial Degradation
Because of its high sensitivity and lack of background interference,
19
F NMR is heavily utilized to monitor the biodegradation of environmental pollutants. For example, when the bacterium Pseudomonas pseudoalcaligenes KF707 is cultured with 4-fluorobiphenyl,
19
F NMR of the lyophilized supernatant directly reveals the metabolic pathway. The parent compound is cleaved via the classical Bph pathway, yielding distinct downstream fluorometabolites such as 4-fluorobenzoate and 4-fluoro-1,2-dihydro-1,2-dihydroxybenzoate, which can be identified by their unique chemical shifts and
J
-coupling patterns 7.
Data Interpretation & Quantitative Tables
Table 1: Typical
19
F NMR Chemical Shifts for Fluorinated Biphenyls and Metabolites
Table 2:
1
H and
13
C NMR Chemical Shifts for PCB 101 (2,2',4,5,5'-Pentachlorobiphenyl)
(Solvent: CDCl
3
, Referenced to TMS at 0.0 ppm)
Nucleus
Chemical Shift Range (
δ
, ppm)
Assignment & Causality
1
H
7.24 – 7.60
Aromatic protons. The asymmetry of the pentachloro-substitution results in complex, highly deshielded multiplets 8.
13
C
129.58 – 137.14
Aromatic carbons. Carbons directly bonded to chlorine atoms (C-Cl) are shifted furthest downfield due to the inductive electron-withdrawing effect of the halogens 8.
References
[3] Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis - PMC. nih.gov. 3
[1] Early Life Short-Term Exposure to Polychlorinated Biphenyl 126 in Mice Leads to Metabolic Dysfunction and Microbiota Changes in Adulthood - PMC. nih.gov. 1
[2] Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707. oup.com. 2
[4] Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. researchgate.net. 4
[5] The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. researchgate.net. 5
[7] Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707. oup.com. 7
[6] Supplementary Materials for - Macmillan Group - Princeton University. princeton.edu. 6
Application Notes & Protocols: The Strategic Role of Chlorinated Compounds in Pharmaceutical Research
Introduction: Beyond an Element, A Strategic Tool in Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of chlorine atoms into small-molecule drug candidates is a cornerstone of modern ph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond an Element, A Strategic Tool in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of chlorine atoms into small-molecule drug candidates is a cornerstone of modern pharmaceutical design. Far from being a simple substituent, chlorine offers a sophisticated toolkit for modulating a compound's biological and physical properties. The statistics are compelling: over 250 FDA-approved drugs contain chlorine, and approximately 88% of all pharmaceuticals in the United States rely on chlorine chemistry at some stage of their manufacturing process.[1][2] This prevalence is not coincidental; it is the result of decades of research demonstrating the profound and often beneficial impact of chlorination on drug efficacy, pharmacokinetics, and synthesizability.[1][3][4][5]
This guide provides an in-depth exploration of the multifaceted roles of chlorinated compounds in pharmaceutical research. We will move beyond theoretical concepts to provide actionable protocols and field-proven insights, explaining the causal relationships behind experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chlorine to accelerate their discovery and development pipelines.
Section 1: The "Magic Chloro" Effect: Amplifying Pharmacodynamic Potency
The term "Magic Chloro" has been coined to describe the remarkable, sometimes serendipitous, improvements in biological potency observed when a hydrogen atom is replaced with chlorine.[3][6][7] This substitution can enhance potency by several orders of magnitude—in some cases, up to 100,000-fold—by fundamentally altering the way a molecule interacts with its biological target.[3][6][7]
Mechanisms of Potency Enhancement
The profound impact of chlorine on potency stems from a combination of steric and electronic effects:
Enhanced Binding Affinity via Hydrophobicity: Chlorine is more lipophilic than hydrogen. Its inclusion can increase a molecule's overall hydrophobic character, promoting more effective binding to hydrophobic pockets within target proteins.[8][9] This ensures that a higher concentration of the drug is engaged with its target at any given time, increasing efficacy even at lower doses.[8]
Halogen Bonding: The chlorine atom possesses a region of positive electrostatic potential on its outer axis, known as a σ-hole.[10][11] This allows it to act as a halogen bond donor, forming a strong, directional, non-covalent interaction with nucleophilic atoms (like oxygen or nitrogen) in the protein's backbone or side chains.[9][11] This additional binding interaction can significantly increase the affinity of the drug for its target.
Electronic Modulation: As an electron-withdrawing group, chlorine alters the electron density distribution across a molecule, particularly in aromatic rings.[8] This can influence the pKa of nearby functional groups, optimizing their ionization state for ideal target interaction or modifying the molecule's overall chemical stability.[8]
Caption: Key physicochemical changes induced by chlorine substitution and their impact on biomolecular interactions, leading to enhanced drug potency.
Data Presentation: Chlorination-Induced Potency Gains
The following table summarizes selected examples from medicinal chemistry literature where chlorination led to a significant improvement in biological activity.
Beyond target affinity, the success of a drug is dictated by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Chlorine substitution is a powerful strategy for optimizing these pharmacokinetic parameters.[9][13]
Absorption and Distribution: By increasing lipophilicity, chlorine can enhance a drug's ability to cross biological membranes, potentially improving oral bioavailability.[8][10] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility or unwanted accumulation in fatty tissues.[8][14]
Metabolism: One of the most impactful applications of chlorination is to block sites of metabolic degradation. Aromatic rings and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Placing a stable chlorine atom at such a "metabolic hotspot" can prevent this breakdown, thereby increasing the drug's metabolic stability and prolonging its half-life in the body.[8][9]
Excretion: While increased metabolic stability is often desirable, it can also mean that the drug is cleared from the system more slowly.[8] Researchers must carefully evaluate this trade-off to avoid potential toxicity associated with drug accumulation.[8]
Data Presentation: Impact of Chlorination on PK Parameters
Section 3: Chlorine as a Versatile Synthetic Handle
In synthetic and medicinal chemistry, a chlorine atom on an aromatic or heteroaromatic ring is not just a modulator of biological activity but also a crucial functional handle for diversification.[15] Its presence opens the door to a wide array of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing chemists to rapidly synthesize libraries of analogs by introducing new carbon-carbon or carbon-heteroatom bonds. This strategy is central to lead optimization, enabling a systematic exploration of the structure-activity relationship (SAR).[1]
Caption: A chlorinated aromatic compound serves as a versatile hub for various cross-coupling reactions, enabling rapid library synthesis.
Protocol 1: General Procedure for Suzuki Cross-Coupling of a Chloro-Aryl Intermediate
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a new aryl or alkyl group onto a chlorinated aromatic scaffold.
Causality and Trustworthiness: This protocol incorporates best practices for ensuring an inert atmosphere to protect the catalyst and reagents from oxidation and moisture, which would deactivate them. The choice of a phosphine ligand is critical for activating the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the boronic acid partner. Post-reaction workup is designed to remove inorganic salts and the catalyst, and purification by column chromatography is the standard method for isolating a high-purity product, which is then validated by analytical techniques.
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Water mixture, ~10 mL)
Nitrogen or Argon gas supply
Standard reflux or heating apparatus with magnetic stirring
Ethyl acetate, water, brine for workup
Silica gel for chromatography
Step-by-Step Methodology:
Reaction Setup (Inert Atmosphere):
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-aryl starting material (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3 mol%).
Rationale: A dry apparatus is crucial as moisture can hydrolyze the boronic acid and poison the catalyst.
Degassing:
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
Rationale: Removing oxygen is critical as O₂ can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also degrade the phosphine ligands.
Solvent Addition:
Using a syringe, add the anhydrous solvent(s) to the flask. If using a biphasic system like Toluene/Water, ensure the base is dissolved in the aqueous layer.
Rationale: Anhydrous solvents prevent unwanted side reactions. The choice of solvent depends on the solubility of the reactants and the required reaction temperature.
Reaction Execution:
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
Workup:
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Rationale: This aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.
Purification and Analysis:
Concentrate the filtered organic solution under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate).
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 4: Analytical Characterization of Chlorinated Pharmaceuticals
The unambiguous characterization of novel chlorinated compounds is a critical step in pharmaceutical research. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized molecule.
Caption: A typical workflow for the analytical characterization of a newly synthesized chlorinated compound, ensuring purity and structural integrity.
Protocol 2: Standard Characterization of a Novel Chlorinated Compound
Causality and Trustworthiness: This protocol establishes a self-validating workflow. HPLC provides quantitative purity data. LC-MS gives a preliminary mass confirmation that must match the expected molecular weight. Finally, NMR spectroscopy provides the definitive structural proof. If the data from all three techniques are congruent (e.g., >95% purity by HPLC, correct mass by MS, and a clean NMR spectrum matching the proposed structure), the compound's identity and quality are considered validated.
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water with 0.1% Formic Acid)
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
HPLC system with UV detector, LC-MS system, NMR spectrometer
Step-by-Step Methodology:
Purity Analysis via High-Performance Liquid Chromatography (HPLC):
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
Develop a reverse-phase HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to improve peak shape).
Inject the sample and monitor the elution profile with a UV detector at an appropriate wavelength.
Integrate the peak areas to determine the purity of the compound (reported as % area). The goal is typically >95% purity for biological screening.
Rationale: HPLC separates the target compound from impurities, and UV detection provides a quantitative measure of their relative abundance.
Mass Verification via Liquid Chromatography-Mass Spectrometry (LC-MS):
Utilize the same or a similar LC method as in Step 1, but with the flow directed into a mass spectrometer (e.g., an ESI-QTOF or Orbitrap).
Analyze the resulting mass spectrum to find the molecular ion peak (M+H)⁺ or (M-H)⁻.
Crucially, look for the characteristic isotopic pattern of chlorine: a pair of peaks separated by ~2 Da with an intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl). For dichlorinated compounds, a 9:6:1 pattern will be observed.
Rationale: This step confirms that the major peak from the HPLC has the correct molecular weight and contains the expected number of chlorine atoms, providing strong evidence of its identity.[16]
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve ~5 mg of the pure compound in a suitable deuterated solvent.
Acquire a proton (¹H) NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to map the proton environment of the molecule.
Acquire a carbon (¹³C) NMR spectrum to identify all unique carbon atoms.
If the structure is complex, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to definitively assign all signals.
Rationale: NMR is the gold standard for structural determination, providing unambiguous proof of atomic connectivity.
Section 5: Toxicological and Environmental Considerations
While chlorinated compounds are invaluable in drug discovery, a responsible scientist must also consider their potential liabilities. The same stability that makes them resistant to metabolism can lead to environmental persistence.[12][17] Furthermore, the metabolism of some chlorinated compounds can occasionally produce reactive or toxic metabolites.[8][18] Therefore, early-stage toxicological screening and assessment of metabolic pathways are essential components of any drug development program involving chlorinated candidates to ensure both patient safety and environmental stewardship.[18][19]
Conclusion
Chlorine is an indispensable element in the pharmaceutical scientist's arsenal. Its strategic application, guided by a deep understanding of its physicochemical effects, allows for the rational design of potent and effective medicines. From the "magic chloro" effect that dramatically enhances target binding to its role in fortifying molecules against metabolic degradation, chlorine provides a versatile means to overcome challenges in drug discovery. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of chlorinated compounds, paving the way for the development of next-generation therapeutics.
References
Qin, H. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
Unknown Author. (n.d.). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
Chiodi, D., & Ishihara, Y. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances.
Gaikwad, P. L. et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
Unknown Author. (n.d.). Chlorine in drug discovery and development.
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
Fang, W. Y. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
Whitfield, J. K. (2016).
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
Hott, E. (1994).
Summerfield, C., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar.
Taha, M. et al. (2014).
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
Ertl, P. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
Ertl, P. (1999). Influence of chlorine substituents on biological activity of chemicals: a review.
Chiodi, D., & Ishihara, Y. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.
Summerfield, C. J. E., & Pattison, G. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
Chiodi, D., & Ishihara, Y. (2023).
Atzrodt, J. et al. (2024).
D'hooghe, M. et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
Fang, W. Y. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Scinapse.
Pinkston, K. E., & Sedlak, D. L. (n.d.). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection.
Unknown Author. (2025). Effects of Chlorination on the Persistence of Pharmaceuticals in the Environment. MDPI.
Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach.
Unknown Author. (n.d.). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
Hossain, A. (2025). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences.
Schwetz, B. A. et al. (1973). Toxicology of Chlorinated Dibenzo-p-dioxins. Advances in Chemistry.
Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Scientific World Journal.
Wang, D. et al. (2021).
Unknown Author. (2016). (PDF) Analytical methods of chlorine and the substances produced by the chlorine treatments.
Application Note: Synthesis and Characterization of High-Performance Polymers from Biphenyl Monomers
Introduction & Rationale Biphenyl monomers—such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-biphenol—are foundational building blocks in the synthesis of advanced polymeric materials, including polyi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
Biphenyl monomers—such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-biphenol—are foundational building blocks in the synthesis of advanced polymeric materials, including polyimides (PIs) and poly(arylene ether sulfone)s (PAES). The biphenyl moiety imparts exceptional rigidity, high glass transition temperatures (
Tg
), and robust chemical resistance due to extensive intramolecular
π−π
interactions[1]. These properties make biphenyl-derived polymers indispensable in drug delivery matrices, proton exchange membranes, and high-temperature microfluidics[2],[3].
As an application scientist, understanding the causality behind monomer selection and reaction conditions is critical. This guide details the mechanistic pathways and validated protocols for synthesizing these high-performance polymers.
PAES synthesis relies on Nucleophilic Aromatic Substitution (
SNAr
). 4,4'-biphenol is deprotonated by a weak base (e.g.,
K2CO3
) to form a highly reactive biphenolate dianion. This nucleophile attacks an activated aryl halide (e.g., 4,4'-difluorodiphenyl sulfone, DFDPS). The choice of halide critically dictates the reaction kinetics: DFDPS follows a third-order rate law involving a three-body Meisenheimer complex activated by potassium cations, whereas the chlorinated analog (DCDPS) follows a slower, second-order rate law[4].
SNAr mechanism for 4,4'-biphenol PAES synthesis highlighting the K+-activated Meisenheimer complex.
Polyimides (BPDA-based)
The synthesis of BPDA-based polyimides typically follows a two-step polyaddition-cyclodehydration pathway. BPDA reacts with a diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. Subsequent thermal imidization drives ring closure, eliminating water to form the chemically inert polyimide[5]. The biphenyl linkage in BPDA provides a balance between the extreme rigidity of pyromellitic dianhydride (PMDA) and the flexibility of ether-linked dianhydrides, yielding tough, flexible films[6].
Two-step workflow for the synthesis of BPDA-ODA polyimides via a poly(amic acid) intermediate.
Experimental Protocols
Protocol A: Synthesis of Poly(arylene ether sulfone) from 4,4'-Biphenol
Objective: Synthesize a high-
Tg
PAES via
K2CO3
-mediated nucleophilic polycondensation.
Causality & Design: Water is a byproduct of the biphenol deprotonation. If not removed, it will hydrolyze the DFDPS, destroying stoichiometric balance and halting polymerization. Toluene is used as an azeotropic agent to continuously remove water via a Dean-Stark trap, pushing the equilibrium forward[2],[3].
Step-by-Step Methodology:
Apparatus Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, argon inlet, and a Dean-Stark trap fitted with a reflux condenser.
Reagent Charging: Add 9.31 g (50 mmol) of 4,4'-biphenol, 12.71 g (50 mmol) of 4,4'-difluorodiphenyl sulfone (DFDPS), and 8.30 g (60 mmol, 20% excess) of anhydrous
K2CO3
.
Solvent Addition: Add 50 mL of N-methyl-2-pyrrolidone (NMP) as the reaction solvent and 25 mL of toluene as the azeotropic agent.
Azeotropic Distillation: Heat the mixture to 130–140 °C. Toluene will reflux, carrying water into the Dean-Stark trap. Continue for 3–4 hours until water evolution visibly ceases[2].
Polymerization: Drain the toluene from the trap and increase the reaction temperature to 165–170 °C. Stir for 6–8 hours. The system self-validates progression via a significant, observable increase in solution viscosity.
Precipitation & Purification: Dilute the highly viscous mixture with 20 mL of NMP, cool to room temperature, and precipitate by pouring dropwise into 1 L of rapidly stirring methanol. Filter, wash with hot water (to remove potassium salts), and dry under vacuum at 120 °C for 24 hours.
Protocol B: Two-Step Synthesis of BPDA-ODA Polyimide
Objective: Synthesize a high molecular weight BPDA-ODA polyimide film.
Causality & Design: The reaction must be kept strictly anhydrous during the first step to prevent the hydrolysis of the BPDA anhydride rings, which would prematurely terminate chain growth[5]. Step-wise heating during imidization prevents solvent boiling (blistering) and ensures complete cyclodehydration[6].
Step-by-Step Methodology:
Apparatus Setup: Flame-dry a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
Monomer Dissolution: Dissolve 10.01 g (50 mmol) of 4,4'-oxydianiline (ODA) in 85 mL of anhydrous NMP under a continuous
N2
purge at 0–5 °C (ice bath).
Polyaddition: Gradually add 14.71 g (50 mmol) of BPDA in small portions over 30 minutes to prevent exotherm-induced side reactions.
PAA Maturation: Remove the ice bath and stir the viscous, pale-yellow Poly(amic acid) (PAA) solution at ambient temperature for 12 hours.
Film Casting: Cast the PAA solution onto a clean glass plate using a doctor blade (approx. 250 µm wet thickness).
Thermal Imidization: Transfer the plate to a vacuum oven. Apply a step-wise thermal ramp: 100 °C (1 h), 150 °C (1 h), 200 °C (1 h), and 300 °C (1 h).
Quantitative Data Summaries
The incorporation of biphenyl monomers significantly enhances the thermomechanical profile of the resulting polymers. Table 1 summarizes typical properties comparing biphenyl-based polymers to standard counterparts.
Polymer System
Monomers Used
Tg
(°C)
Td
(5% wt loss, °C)
Tensile Strength (MPa)
Solubility (Ambient)
Biphenyl PI
BPDA + ODA
~270
>500
130 - 150
Insoluble
Standard PI
PMDA + ODA (Kapton)
~385
>500
115 - 130
Insoluble
Biphenyl PAES
4,4'-Biphenol + DFDPS
~220
~500
70 - 85
NMP, DMAc,
CHCl3
Standard PAES
Bisphenol A + DCDPS
~185
~470
60 - 75
NMP, DMAc,
CHCl3
Data aggregated from standard literature characterizations of biphenyl-derived polymers[4],[5]. Notably, Biphenyl PAES shows a marked increase in
Tg
(+35 °C) over Bisphenol A variants due to the rigid biphenyl linkage restricting segmental chain mobility.
References
DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. National Institutes of Health (NIH).1
Synthesis of Poly(arylene ether ether ketone ketone) Copolymers Containing Pendant Sulfonic Acid Groups Bonded to Naphthalene as Proton Exchange Membrane Materials. ACS Publications.2
Synthesis and characterization of disulfonated poly(arylene ether sulfone) random copolymers. VTechWorks.3
Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. NSF PAR.4
Advanced Polyimide Materials For Some Applications. Scribd / Progress in Polymer Science.5
Synthesis and Characterization of Partially Bio-Based Polyimides Based on Biphenylene-Containing Diisocyanate Derived from Vanillic Acid. ResearchGate.6
purification techniques for 3,5-Dibromo-2-chloro-1,1'-biphenyl
Technical Support Center: Purification & Isolation of 3,5-Dibromo-2-chloro-1,1'-biphenyl Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synth...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Isolation of 3,5-Dibromo-2-chloro-1,1'-biphenyl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific chromatographic and physicochemical hurdles associated with isolating mixed polyhalogenated biphenyls.
The purification of 3,5-Dibromo-2-chloro-1,1'-biphenyl presents a unique challenge. Because this molecule is highly lipophilic and completely lacks polar functional groups, traditional normal-phase separation techniques often fail to resolve it from structurally similar isomers. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each step to ensure high-purity isolation.
I. Purification Workflow Visualization
The following diagram illustrates the validated purification logic, branching based on whether your crude sample originates from a synthetic reaction or a complex biological/environmental matrix.
Caption: Orthogonal purification workflow for 3,5-Dibromo-2-chloro-1,1'-biphenyl based on sample origin.
II. Troubleshooting & FAQs
Q1: Why does standard silica gel chromatography fail to separate 3,5-Dibromo-2-chloro-1,1'-biphenyl from its structural isomers?Causality: Normal-phase chromatography (silica gel) separates compounds based on polar interactions (hydrogen bonding and dipole-dipole). Because 3,5-dibromo-2-chloro-1,1'-biphenyl is a rigid, highly lipophilic aromatic system with no polar substituents, it interacts very weakly with the silanol groups on the silica surface. Consequently, the target compound and its isomers will co-elute near the solvent front when using non-polar eluents like hexane. To resolve highly structurally similar halogenated biphenyl congeners, you must rely on hydrophobic (dispersive) interactions using reversed-phase chromatography (such as C18 HPLC or Lipidex-5000)[1].
Q2: My compound was extracted from a biological/environmental matrix. How do I remove co-extracted lipids without losing the target analyte?Causality: Lipids and waxes share the high lipophilicity of halogenated biphenyls and will co-elute in standard extractions. The self-validating standard for this is the Acidified Silica Gel Cleanup [2].
Mechanism: Concentrated sulfuric acid is impregnated into the silica gel. When the lipid-rich extract passes through, the acid oxidizes and hydrolyzes the lipids and other reactive organics into highly polar or polymeric compounds that permanently bind to the silica. Because polyhalogenated biphenyls are exceptionally chemically stable and resistant to strong acids, they pass through the column completely unaffected[2].
Q3: What is the mechanistic advantage of using Lipidex-5000 or Core-Shell C18 columns over standard preparative techniques?Causality: The specific halogen substitution pattern (an ortho-chloro and two meta-bromo groups) dictates the molecule's dihedral angle—the steric clash between the ortho-chlorine and the protons on the opposite ring forces the two phenyl rings out of planarity. Reversed-phase matrices like Lipidex-5000 (a lipophilic Sephadex derivative) or high-efficiency core-shell C18 columns are highly sensitive to these subtle 3D spatial volumes and hydrophobicity differences, allowing for the baseline resolution of congeners that are otherwise inseparable by recrystallization or alumina chromatography[1][3].
III. Step-by-Step Experimental Methodologies
Protocol A: Bulk Fractionation via Alumina Chromatography
Purpose: To remove bulk polar impurities, catalysts, and degradation products from synthetic mixtures.
Preparation: Pack a glass column with activated neutral alumina (Brockmann Activity I) using hexane as the slurry solvent.
Loading: Dissolve the crude 3,5-Dibromo-2-chloro-1,1'-biphenyl mixture in the absolute minimum volume of hexane. Apply directly to the column bed.
Elution: Elute the column with 100% hexane.
Validation: Collect fractions and monitor via Gas Chromatography-Electron Capture Detector (GC-ECD) or thin-layer chromatography (TLC) using UV visualization. The polyhalogenated biphenyls will elute rapidly, while polar byproducts remain tightly bound to the alumina[1].
Protocol B: High-Resolution Isomer Separation via RP-HPLC
Purpose: To isolate the specific 3,5-Dibromo-2-chloro isomer from other brominated/chlorinated congeners.
Sample Prep: Evaporate the enriched fraction from Protocol A to dryness and reconstitute in HPLC-grade methanol or acetonitrile (ensure complete dissolution; sonicate if necessary)[3].
Column Selection: Utilize a high-efficiency C18 column (e.g., a 2.6 µm solid-core particle column to minimize backpressure while maximizing theoretical plates)[3].
Method Parameters:
Mobile Phase: Isocratic 85% Acetonitrile / 15% Water (or Methanol/Water depending on specific isomer overlap).
Flow Rate: 1.0 - 1.5 mL/min (scale up for preparative columns).
Detection: Diode Array Detector (DAD) set to 254 nm and 280 nm.
Collection: Collect the target peak based on pre-established retention times of analytical standards.
IV. Quantitative Data & Phase Selection
Table 1: Stationary Phase Comparison for Halogenated Biphenyl Purification
Technical Support Center: Grignard-Based Biphenyl Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Grignard-based synthesis of biphenyls. As a Senior Application Scientist, this guide is designed to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Grignard-based biphenyl synthesis?
A1: The most prevalent impurities in a Grignard-based biphenyl synthesis can be broadly categorized as follows:
Homocoupling Products (Symmetrical Biphenyls): This is often the most significant impurity, arising from a Wurtz-type coupling reaction between the formed Grignard reagent and the unreacted aryl halide starting material.[1][2] This results in a symmetrical biphenyl (Ar-Ar) that can be challenging to separate from the desired unsymmetrical biphenyl product.
Unreacted Starting Materials: Residual aryl halide and magnesium can remain in the reaction mixture.
Protonated Grignard Reagent (Arene): Grignard reagents are highly basic and will react with any protic source, such as atmospheric moisture or residual water in the solvent, to form the corresponding arene (Ar-H).[3][4]
Oxidized Byproducts: Exposure to atmospheric oxygen can lead to the formation of alkoxides (Ar-OMgX), which upon workup will yield phenols (Ar-OH).[3]
Benzene: In syntheses starting from phenylmagnesium bromide, benzene can be a byproduct from the reaction with trace amounts of water.[4][5]
Q2: I'm observing a significant amount of the homocoupled biphenyl impurity. What are the primary causes?
A2: The formation of the homocoupled biphenyl is primarily driven by the reaction between the Grignard reagent (Ar-MgX) and the aryl halide (Ar-X). Several factors can exacerbate this side reaction:
High Local Concentration of Aryl Halide: Rapid addition of the aryl halide to the magnesium turnings can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the aryl halide instead of the magnesium surface.[2]
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz-type coupling reaction.[2][3] Since the formation of the Grignard reagent is exothermic, poor temperature control can lead to "hot spots" that favor byproduct formation.[2]
Solvent Effects: The choice of solvent can influence the rate of homocoupling. While ethers like THF and diethyl ether are standard, their properties can affect the solubility and reactivity of the species involved.
Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leading to a higher concentration of unreacted aryl halide available for the Wurtz coupling.[2]
Q3: My yield of the desired biphenyl is low, and I suspect my Grignard reagent is not forming efficiently. What could be the issue?
A3: Low yields of the Grignard reagent, and consequently the final biphenyl product, are often traced back to the initial stages of the reaction. The key culprits are:
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or on the surface of the magnesium will quench the reagent as it forms.[4][6] It is crucial to use flame-dried glassware and anhydrous solvents.
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[7][8] Activation of the magnesium surface is a critical step.
Purity of Starting Materials: Impurities in the aryl halide or solvent can interfere with the reaction.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling (Wurtz-Type) Impurity Detected
Symptoms:
GC-MS or LC-MS analysis shows a significant peak corresponding to the symmetrical biphenyl.
NMR spectrum shows complex aromatic signals that are difficult to attribute to the desired product alone.
Difficulty in purifying the desired biphenyl product by crystallization or chromatography.
Root Cause Analysis and Solutions:
Potential Cause
Explanation
Recommended Action
Rapid Addition of Aryl Halide
High local concentration of the aryl halide promotes the Wurtz-type coupling reaction.[2]
Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[2]
Poor Temperature Control
The exothermic nature of the Grignard formation can lead to localized heating, accelerating the side reaction.[2][3]
Use an ice bath to maintain the reaction temperature at a moderate level, especially during the addition of the aryl halide.
Sub-optimal Solvent
The solvent can influence the Schlenk equilibrium and the reactivity of the Grignard reagent.
For particularly reactive halides, consider using a less polar ether like diethyl ether, which can sometimes reduce the rate of Wurtz coupling compared to THF.[2]
Inactive Magnesium
A passivating oxide layer on the magnesium surface hinders the formation of the Grignard reagent.[7]
Activate the magnesium turnings prior to the reaction. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings under an inert atmosphere.
Workflow for Minimizing Homocoupling:
Caption: Workflow for minimizing Wurtz-type homocoupling.
Issue 2: Low or No Formation of the Desired Biphenyl Product
Symptoms:
Quenching a reaction aliquot shows no formation of the expected product by TLC, GC-MS, or LC-MS.
The reaction fails to initiate (no color change, no exotherm).
The primary product observed is the protonated starting material (arene).
Root Cause Analysis and Solutions:
Potential Cause
Explanation
Recommended Action
Presence of Water
Grignard reagents are strong bases and are readily quenched by protic species.[3][4]
Ensure all glassware is rigorously flame-dried under vacuum or inert gas. Use freshly distilled or commercially available anhydrous solvents.
Inactive Magnesium Surface
The magnesium oxide layer prevents the reaction from starting.[7][8]
Activate the magnesium using iodine, 1,2-dibromoethane, or by sonication. A small amount of pre-formed Grignard reagent can also be used as an initiator.
Atmospheric Contamination
Exposure to air introduces moisture and oxygen, which quench the Grignard reagent.[3]
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, including the addition of reagents.
Experimental Protocol: Activation of Magnesium and Initiation of Grignard Reaction
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface.[2] Allow the flask to cool.
Initiation: Prepare a solution of the aryl halide (1.0 equivalent) in anhydrous THF or diethyl ether. Add a small portion (approximately 10%) of this solution to the activated magnesium. The reaction should initiate, which is typically observed by a gentle reflux and the appearance of a gray, cloudy suspension.[2] If the reaction does not start, gentle warming or sonication may be required.
Controlled Addition: Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. Use external cooling if the reaction becomes too vigorous.
Impurity Formation Pathways
Caption: Competing reaction pathways in Grignard-based biphenyl synthesis.
Purification Strategies for Biphenyl Products
Once the reaction is complete, the challenge often lies in isolating the desired biphenyl from the impurities.
Recrystallization
Recrystallization is an effective method for removing the biphenyl homocoupling product if there is a sufficient difference in solubility between the desired product and the impurity.
General Protocol for Recrystallization:
Solvent Selection: Choose a solvent or solvent system in which the desired biphenyl is sparingly soluble at room temperature but highly soluble at elevated temperatures. The biphenyl impurity should ideally be more soluble in this solvent.[9]
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.
Filtration: Hot filter the solution to remove any insoluble impurities (including the charcoal, if used).
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the desired product.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is the preferred method.
General Guidelines for Column Chromatography:
Stationary Phase: Silica gel is the most common stationary phase for the separation of biphenyl derivatives.
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the mobile phase should be optimized by thin-layer chromatography (TLC) to achieve good separation between the desired product and the impurities. Biphenyl impurities are generally less polar than functionalized biphenyl products.
Elution: Elute the column with the optimized solvent system, collecting fractions and monitoring their composition by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
By understanding the fundamental principles of Grignard reactions and the common pitfalls that lead to impurity formation, researchers can proactively design and execute their biphenyl syntheses for optimal outcomes. This guide serves as a starting point for troubleshooting and process optimization in your critical research and development endeavors.
References
Nakatani, J. (2021). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4′-diaminobiphenyl. Organic Process Research & Development, 25(11). DOI:10.1021/acs.oprd.1c00227. Retrieved from [Link]
American Chemical Society. (2021). Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl). Retrieved from [Link]
IDR@NITK. (n.d.). Homocoupling of aryl Grignard reagents to form biaryls using ruthenium(III) complex, [RuCl. Retrieved from [Link]
ResearchGate. (2025). Homocoupling of aryl Grignard reagents to form biaryls using ruthenium(III) complex, [RuCl(C3S5)(H2O)(PPh3)2]. Retrieved from [Link]
Beilstein Journals. (2024). Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
One Part of Chemistry. (2011). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). Retrieved from [Link]
Homework.Study.com. (n.d.). What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?. Retrieved from [Link]
Veeprho. (n.d.). Biphenyl Impurities and Related Compound. Retrieved from [Link]
Jasperse, J. (n.d.). 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
RSC Publishing. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
ACS Publications. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
PMC. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Retrieved from [Link]
BioPharm International. (2022). Removing Residual Impurities. Retrieved from [Link]
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]ac.in/studymaterial/1590422965.pdf)
Author: BenchChem Technical Support Team. Date: March 2026
Mixed halogenated biphenyls, such as 3,5-Dibromo-2-chloro-1,1'-biphenyl, present a unique and rigorous analytical challenge. Unlike symmetrically substituted polychlorinated biphenyls (PCBs), asymmetrically mixed halogenated congeners exhibit complex regioisomerism. Confirming the exact spatial positioning of the halogens (2-chloro, 3,5-dibromo) on the biphenyl core is critical for toxicological assessments, environmental monitoring, and the validation of pharmaceutical intermediates[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical techniques used for structural elucidation. We will explore the causality behind why certain methods fail at regiochemical assignment, and how to build a self-validating experimental workflow that guarantees absolute structural confidence.
The Contenders: Analytical Techniques Compared
To achieve absolute structural confirmation, researchers must move beyond simple mass detection. A single technique is rarely sufficient; instead, an orthogonal approach is required.
Performance Comparison
Analytical Technique
Primary Data Yield
Regiochemical Confidence
Sample Requirement
Turnaround Time
GC-EI-MS
Molecular formula, halogen count, exact mass
Low (Cannot distinguish isomers)
< 1 µg (Trace)
High (< 30 mins)
Multi-Nuclear NMR
2D connectivity, proton-carbon framework
High (Definitive mapping)
5–15 mg (Bulk)
Medium (1–4 hours)
SCXRD
Absolute 3D spatial arrangement
Absolute
Single high-quality crystal
Low (Days to weeks)
Deep Dive: The Causality of Experimental Choices
Why GC-MS is Necessary but Insufficient Alone
Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-EI-MS) is the gold standard for detecting halogenated biphenyls due to its extreme sensitivity and the distinct isotopic patterns generated by halogens[2][3]. The exact mass of the C₁₂H₇Br₂Cl molecular ion is 343.86 g/mol [4]. The presence of two bromines and one chlorine creates a highly specific Br₂Cl isotopic cluster[5].
However, while MS confirms the molecular formula and halogen count, the high-energy electron ionization (70 eV) causes fragmentation that is often identical across different regioisomers. Because the carbon-halogen bond dissociation energies are similar across the ring, GC-MS cannot definitively distinguish 3,5-dibromo-2-chloro-1,1'-biphenyl from a closely related isomer like 2,4-dibromo-3-chloro-1,1'-biphenyl.
Why NMR is the Definitive Solution for Regiochemistry
To solve the regiochemistry, we rely on the causality of nuclear shielding and scalar coupling[6]. In 3,5-dibromo-2-chloro-1,1'-biphenyl, the unsubstituted phenyl ring (Ring B) will show a standard multiplet integration of 5 protons. The halogenated ring (Ring A) has only two protons, located at positions 4 and 6.
Because these two protons are meta to each other (separated by the C5 bromine), they will exhibit a highly characteristic meta-coupling constant (
4JHH≈1.5−2.5
Hz) in the ¹H NMR spectrum. Furthermore, 2D Heteronuclear Multiple Bond Correlation (HMBC) will show cross-peaks from these protons to the specific halogen-bearing carbons, definitively mapping the 2-chloro and 3,5-dibromo positions.
Experimental Protocols: Self-Validating Workflows
Every robust analytical protocol must be a self-validating system. The following methodologies incorporate internal checks to ensure data integrity.
Protocol 1: GC-EI-MS Isotopic Profiling
Self-Validation Mechanism: Spiking the sample with a ¹³C₁₂-labeled PCB surrogate standard prior to extraction ensures that any matrix suppression, extraction losses, or retention time shifts are internally calibrated, adhering to guidelines similar to [7].
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of pesticide-grade hexane. Spike with 10 ng of ¹³C₁₂-PCB-77 (surrogate standard).
Chromatography: Inject 1 µL (splitless) onto a 30m x 0.25mm x 0.25µm DB-5MS column. Use a temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Ionization & Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Set the scan range from m/z 50 to 500.
Data Analysis: Extract the molecular ion cluster around m/z 344. Validate the Br₂Cl signature by confirming the theoretical abundance ratios: M (m/z 344, ~43%), M+2 (m/z 346, 100% Base), M+4 (m/z 348, ~71%), and M+6 (m/z 350, ~14%)[8].
Protocol 2: Multi-Nuclear NMR Elucidation
Self-Validation Mechanism: 1D proton assignments are strictly validated against 2D HSQC (direct C-H bonds) and HMBC (long-range C-H bonds). If a 1D peak is assigned to H-4, it must show a 3-bond HMBC correlation to the C-2 (C-Cl) carbon[6]. If this correlation is missing, the 1D assignment is automatically invalidated.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as the internal zero-point reference.
¹H NMR (400 MHz): Acquire 16 scans. Look for the distinct meta-coupled doublets (
4J≈2
Hz) in the downfield aromatic region (7.4 - 7.8 ppm) corresponding to H-4 and H-6.
¹³C NMR (100 MHz): Acquire 1024 scans. Identify the 12 distinct carbon signals. The quaternary carbons attached to Br and Cl will be significantly deshielded and show lower intensity due to lack of Nuclear Overhauser Effect (NOE).
2D HMBC Mapping: Map the 3-bond correlations from H-4 to C-2 and C-6, and from H-6 to C-2 and C-4. This locks the halogens into the 2, 3, and 5 positions, confirming the structure.
Analytical Visualizations
To synthesize the methodologies described above, the following diagrams map the physical workflow and the logical decision tree required for structural confirmation.
Fig 1: Sequential analytical workflow for definitive structural confirmation of halogenated biphenyls.
Fig 2: Logical decision tree for confirming the Br2Cl halogenation pattern via MS isotopic clustering.
U.S. Environmental Protection Agency (EPA) : Method 1668, Revision 2: The Analysis of By-Product Chlorinated Biphenyls in Commercial Products and Product Wastes.
MDPI : A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
Thermo Fisher Scientific : Consolidated GC-MS/MS Analysis of OCPs, PAHs, and PCBs in Environmental Samples.
Agilent Technologies : Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
SpectraBase : 2,2'-Dibromo-4-chloro-1,1'-biphenyl Exact Mass Data.
PLUTUS IAS / Mass Spectrometry : Structural Analysis and Fragmentation Patterns (Br2Cl Isotopic Ratios).
A Comparative Guide to 3,5-Dibromo-2-chloro-1,1'-biphenyl and Other Polyhalogenated Biphenyls for the Research Scientist
This guide provides an in-depth technical comparison of 3,5-Dibromo-2-chloro-1,1'-biphenyl against other significant polyhalogenated biphenyls (PHBs), with a focus on their synthesis, physicochemical properties, toxicolo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 3,5-Dibromo-2-chloro-1,1'-biphenyl against other significant polyhalogenated biphenyls (PHBs), with a focus on their synthesis, physicochemical properties, toxicological profiles, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals working with or encountering these complex aromatic compounds.
Introduction to Polyhalogenated Biphenyls (PHBs)
Polyhalogenated biphenyls are a class of synthetic organic compounds characterized by a biphenyl structure substituted with multiple halogen atoms (chlorine, bromine, or a combination of both).[1] Historically, polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) were extensively used in industrial applications such as dielectric fluids in transformers and capacitors, heat transfer fluids, and flame retardants due to their chemical stability and insulating properties.[2] However, their environmental persistence, lipophilicity, and tendency to bioaccumulate in the food chain have led to widespread environmental contamination and significant human health concerns.[3][4]
The toxicity of many PHBs is mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5][6] This interaction can lead to a range of adverse health effects, including carcinogenicity, endocrine disruption, and neurotoxicity.[3][7] This guide will focus on the lesser-studied mixed halogenated biphenyl, 3,5-Dibromo-2-chloro-1,1'-biphenyl, and compare its anticipated properties and behavior with well-characterized congeners like PCB 153, PBB 153, and the highly toxic PCB 126.
Synthesis of Asymmetrical Polyhalogenated Biphenyls
The synthesis of asymmetrically substituted biphenyls like 3,5-Dibromo-2-chloro-1,1'-biphenyl requires regioselective methods to control the formation of the C-C bond between the two aromatic rings. The two primary strategies for this are the Suzuki-Miyaura cross-coupling and the Ullmann condensation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide.[8][9] For the synthesis of 3,5-Dibromo-2-chloro-1,1'-biphenyl, this would typically involve the reaction of a boronic acid or ester of one phenyl ring with the halide of the other.
Experimental Protocol: Synthesis of 3,5-Dibromo-2-chloro-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions and should be optimized for this specific transformation.[10][11]
Materials:
1-Bromo-3,5-dibromobenzene or 1-chloro-2-iodobenzene
Phenylboronic acid or 2-chloro-3,5-dibromophenylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
Solvent Addition: Add the anhydrous solvent via syringe.
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by performing three freeze-pump-thaw cycles.
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Ullmann Condensation
The Ullmann reaction is a classical method for synthesizing biaryls through the copper-mediated coupling of two aryl halides.[12][13] While traditionally used for symmetrical biphenyls, modifications allow for the synthesis of unsymmetrical products, often by using a stoichiometric amount of copper and high temperatures.[14][15]
Experimental Protocol: Synthesis of Unsymmetrical Biphenyls via Ullmann Condensation
This is a generalized protocol for an Ullmann condensation and requires optimization for specific substrates.[14][16]
Materials:
Aryl halide 1 (e.g., 1-chloro-2-iodobenzene)
Aryl halide 2 (e.g., 1,3,5-tribromobenzene - used in excess)
Copper powder or copper-bronze alloy
High-boiling solvent (e.g., DMF, nitrobenzene) or solvent-free conditions
Procedure:
Reaction Setup: In a dry, heavy-walled reaction tube, combine the more reactive aryl halide (typically the iodide) (1.0 eq), the less reactive aryl halide in excess, and activated copper powder (2-3 eq).
Reaction: Heat the mixture to a high temperature (typically 150-250 °C) with vigorous stirring. The reaction can be performed neat or in a high-boiling solvent. Monitor the reaction by GC-MS.
Work-up: After cooling, add a suitable solvent (e.g., dichloromethane) and filter to remove copper and copper salts.
Purification: Wash the filtrate with aqueous ammonia to remove residual copper salts, then with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.
Caption: Ullmann condensation for unsymmetrical biphenyl synthesis.
Physicochemical Properties: A Comparative Analysis
Table 1: Comparison of Physicochemical Properties of Selected PHBs
Note: Properties for 3,5-Dibromo-2-chloro-1,1'-biphenyl are estimated based on its structure relative to the other compounds.
The presence of both bromine and chlorine atoms in 3,5-Dibromo-2-chloro-1,1'-biphenyl, along with a total of three halogen substituents, suggests a high degree of lipophilicity and very low water solubility, similar to or greater than many PCBs. Its molecular weight is intermediate between highly chlorinated PCBs and highly brominated PBBs. These properties indicate a high potential for bioaccumulation and environmental persistence.
Toxicological Profile and Mechanism of Action
The toxicity of many PHBs is primarily mediated through the Aryl Hydrocarbon Receptor (AhR).[24] "Dioxin-like" PHBs, which can adopt a planar conformation, are potent AhR agonists and are generally more toxic.[7][19] The substitution pattern of halogens on the biphenyl rings is a key determinant of a congener's ability to bind to the AhR.
The structure of 3,5-Dibromo-2-chloro-1,1'-biphenyl, with a chlorine atom at the ortho position (position 2), will likely force a non-planar conformation, reducing its affinity for the AhR compared to non-ortho substituted congeners like PCB 126. However, some mono-ortho substituted PHBs can still exhibit significant toxicity.
Table 2: Toxicological Comparison of Selected PHBs
The presence of both bromine and chlorine in 3,5-Dibromo-2-chloro-1,1'-biphenyl may lead to a unique toxicological profile. Studies on mixed halogenated dioxins and biphenyls suggest that their toxic potencies can be complex and are not always predictable from their chlorinated or brominated analogues alone.[27]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of PHBs in various matrices.[28][29] The choice of chromatographic column and MS detection parameters is critical for the separation and quantification of individual congeners, especially in complex mixtures.
Experimental Protocol: GC-MS Analysis of Polyhalogenated Biphenyls
This protocol provides a general framework for the analysis of PHBs.[30][31]
1. Sample Preparation:
Extraction: Extraction from the sample matrix (e.g., soil, tissue, water) is typically performed using a non-polar solvent like hexane or a mixture of hexane and acetone. Solid-phase extraction (SPE) can also be employed for cleaner extracts.
Cleanup: The extract is often subjected to a cleanup step to remove interfering compounds. This may involve techniques like gel permeation chromatography (GPC) or column chromatography with silica gel or florisil.
2. GC-MS Analysis:
Gas Chromatograph (GC):
Column: A low-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of PHBs.
Injector: Splitless injection is typically used for trace analysis.
Oven Program: A temperature gradient is employed to separate congeners with different boiling points. A typical program might start at a low temperature (e.g., 80-100 °C) and ramp up to a high temperature (e.g., 300-320 °C).
Mass Spectrometer (MS):
Ionization: Electron Ionization (EI) is the most common ionization technique.
Detection: Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity by monitoring characteristic ions for different PHB congeners. For mixed halogenated biphenyls, the isotopic patterns of both chlorine and bromine must be considered for identification.
3. Data Analysis:
Quantification is typically performed using an internal standard method with a labeled PHB congener (e.g., ¹³C-labeled PCB).
Caption: General workflow for GC-MS analysis of PHBs.
Metabolic Pathways of PHBs
The metabolism of PHBs is a critical factor in their toxicity and persistence.[16] Metabolism generally proceeds through hydroxylation catalyzed by cytochrome P450 enzymes, followed by conjugation and excretion.[32][33] The rate and regioselectivity of metabolism are highly dependent on the congener's structure. Less chlorinated or brominated congeners and those with adjacent non-halogenated carbon atoms are generally more susceptible to metabolism.[34]
The metabolism of mixed halogenated biphenyls like 3,5-Dibromo-2-chloro-1,1'-biphenyl is expected to follow similar pathways, with hydroxylation being the primary initial step. The position of hydroxylation will influence the subsequent toxicological effects of the metabolites.
Caption: General metabolic pathway of polyhalogenated biphenyls.
Conclusion and Future Directions
3,5-Dibromo-2-chloro-1,1'-biphenyl represents a class of mixed halogenated biphenyls for which there is a significant lack of experimental data. Based on its structure, it is predicted to be a persistent and bioaccumulative compound with potential for toxicity, although likely less potent as an AhR agonist than non-ortho substituted "dioxin-like" congeners. Its synthesis can be achieved through established cross-coupling methodologies, and its analysis is amenable to standard GC-MS techniques.
Further research is critically needed to determine the precise physicochemical properties, toxicological profile, and environmental fate of 3,5-Dibromo-2-chloro-1,1'-biphenyl and other mixed halogenated biphenyls. Such data is essential for accurate risk assessment and for understanding the full impact of this complex class of environmental contaminants.
References
Acute Toxicity of 3,3′,4,4′,5-Pentachlorobiphenyl (PCB 126) in Male Sprague-Dawley Rats: Effects on Hepatic Oxidative Stress, Glutathione and Metals Status. (n.d.). PMC. Retrieved March 8, 2026, from [Link]
Comparative toxicity of polychlorinated biphenyl and polybrominated biphenyl in the rat liver: light and electron microscopic alterations after subacute dietary exposure. (1978). PubMed. Retrieved March 8, 2026, from [Link]
PCB-126. (n.d.). EWG Human Toxome Project. Retrieved March 8, 2026, from [Link]
The comparative biologic and toxic potencies of polychlorinated biphenyls and polybrominated biphenyls. (1983). PubMed. Retrieved March 8, 2026, from [Link]
TOXIC EFFECTS OF PCB126 AND TCDD ON SHORTNOSE STURGEON AND ATLANTIC... (n.d.). PMC. Retrieved March 8, 2026, from [Link]
Comparative toxicity of polychlorinated biphenyl and polybrominated biphenylin the rat thyroid gland: light and electron microscopic alterations after subacute dietary exposure. (1978). PubMed. Retrieved March 8, 2026, from [Link]
CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf. Retrieved March 8, 2026, from [Link]
Ullmann Reaction. (2020). BYJU'S. Retrieved March 8, 2026, from [Link]
Early Life Short-Term Exposure to Polychlorinated Biphenyl 126 in Mice Leads to Metabolic Dysfunction and Microbiota Changes in Adulthood. (2022). MDPI. Retrieved March 8, 2026, from [Link]
Pbb 153. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR. Retrieved March 8, 2026, from [Link]
Safety data sheet. (2023). CPAChem. Retrieved March 8, 2026, from [Link]
Safety data sheet. (2023). CPAChem. Retrieved March 8, 2026, from [Link]
TOXICOLOGICAL PROFILE FOR POLYBROMINATED BIPHENYLS AND POLYBROMINATED DIPHENYL ETHERS. (n.d.). ATSDR. Retrieved March 8, 2026, from [Link]
Polychlorinated biphenyl 153 alters the intestinal epithelial cell transcriptome. (n.d.). PMC. Retrieved March 8, 2026, from [Link]
Polychlorinated Biphenyls vs Brominated Flame Retardants: Risks. (2026). Patsnap Eureka. Retrieved March 8, 2026, from [Link]
Physical-chemical properties and degradation rate constants for PCB-153. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
Toxicological Profile for Polybrominated Biphenyls. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved March 8, 2026, from [Link]
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PMC. Retrieved March 8, 2026, from [Link]
Hexabromobiphenyl. (n.d.). Stockholm Convention. Retrieved March 8, 2026, from [Link]
A new synthesis of 2,2′-disubstituted unsymmetrical biphenyls based on the intramolecular Ullmann coupling reaction utilising salicyl alcohol as a template. (1993). R Discovery. Retrieved March 8, 2026, from [Link]
Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. (n.d.). cromlab-instruments.es. Retrieved March 8, 2026, from [Link]
General microbial pathways of halogenated aromatics degradations. Three... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]
Polychlorinated biphenyl. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]
Affinities for the Aryl Hydrocarbon Receptor, Potencies as Aryl Hydrocarbon Hydroxylase Inducers and Relative Toxicities of Polychlorinated Biphenyls. A Congener Specific Approach. (n.d.). PubMed. Retrieved March 8, 2026, from [Link]
Models of Polychlorinated Dibenzodioxins, Dibenzofurans, and Biphenyls Binding Affinity to the Aryl Hydrocarbon Receptor Developed Using 13C NMR Data. (2001). ACS Publications. Retrieved March 8, 2026, from [Link]
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Analysis of PolyChlorinated Biphenyls (PCBs) by GC/M S. (n.d.). Interchim. Retrieved March 8, 2026, from [Link]
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]
Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry. (2025). ResearchGate. Retrieved March 8, 2026, from [Link]
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A Comparative Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-chloro-1,1'-biphenyl
The guide will delve into the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Furthermore, it will present standardized protocols for acquiri...
Author: BenchChem Technical Support Team. Date: March 2026
The guide will delve into the anticipated features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Furthermore, it will present standardized protocols for acquiring such data, ensuring a robust framework for the analysis of this and related compounds.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic characteristics of 3,5-Dibromo-2-chloro-1,1'-biphenyl. These predictions are grounded in the established effects of halogen substituents on the biphenyl scaffold and are supported by data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and isotopic distribution of a compound. For 3,5-Dibromo-2-chloro-1,1'-biphenyl, the mass spectrum is expected to exhibit a distinctive isotopic pattern due to the presence of bromine and chlorine atoms. The natural isotopic abundances of bromine are nearly 1:1 (⁷⁹Br:⁸¹Br), and for chlorine, they are approximately 3:1 (³⁵Cl:³⁷Cl). This will result in a characteristic cluster of peaks for the molecular ion (M+). The fragmentation pattern will likely involve the sequential loss of halogen atoms and cleavage of the biphenyl bond.
Table 1: Predicted Mass Spectrometry Data for 3,5-Dibromo-2-chloro-1,1'-biphenyl
Feature
Predicted Value/Observation
Rationale and Comparative Insights
Molecular Formula
C₁₂H₆Br₂Cl
Based on the chemical structure.
Molecular Weight
~348.44 g/mol
Calculated from the most abundant isotopes.
Molecular Ion (M+)
A cluster of peaks around m/z 348
The presence of two bromine atoms and one chlorine atom will create a complex isotopic pattern. The most intense peaks will correspond to the combinations of the most abundant isotopes.
Key Isotopic Peaks
[M]+, [M+2]+, [M+4]+, [M+6]+
The relative intensities of these peaks will be characteristic of the dibromo-monochloro substitution pattern. This pattern is a key diagnostic feature for halogenated compounds[1].
Major Fragments
Fragments corresponding to the loss of Br, Cl, and the biphenyl linkage.
Fragmentation is expected to proceed via cleavage of the C-Br and C-Cl bonds, as well as the bond connecting the two phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the anisotropic effects of the aromatic rings.
The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern on both phenyl rings will lead to distinct multiplets. The protons on the dichlorobromophenyl ring will be influenced by all three halogens, leading to more complex splitting patterns compared to the protons on the unsubstituted phenyl ring.
Table 2: Predicted ¹H NMR Data for 3,5-Dibromo-2-chloro-1,1'-biphenyl (in CDCl₃)
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale and Comparative Insights
H4
~7.7-7.9
Doublet of doublets (dd) or Triplet (t)
This proton is situated between two bromine atoms, which will deshield it significantly. The multiplicity will depend on the coupling constants with neighboring protons.
H6
~7.5-7.7
Doublet (d) or Doublet of doublets (dd)
This proton is adjacent to a chlorine atom, leading to a downfield shift.
H2', H6'
~7.4-7.6
Multiplet (m)
Protons on the unsubstituted phenyl ring ortho to the other ring.
H3', H4', H5'
~7.2-7.4
Multiplet (m)
Protons on the unsubstituted phenyl ring meta and para to the other ring.
Note: The exact chemical shifts and coupling constants for similar compounds can be found in the literature, providing a basis for these predictions[2].
The ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl backbone, unless there is coincidental overlap. The carbons directly bonded to the halogens will show the most significant shifts.
Table 3: Predicted ¹³C NMR Data for 3,5-Dibromo-2-chloro-1,1'-biphenyl (in CDCl₃)
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale and Comparative Insights
C1, C1'
~138-142
Quaternary carbons of the biphenyl linkage.
C2
~130-135
Carbon bearing the chlorine atom; shifted downfield due to the inductive effect of chlorine.
C3, C5
~120-125
Carbons bearing the bromine atoms; shifted downfield.
C4, C6
~128-132
Aromatic CH carbons on the substituted ring.
C2', C6'
~127-130
Aromatic CH carbons on the unsubstituted ring.
C3', C5'
~128-131
Aromatic CH carbons on the unsubstituted ring.
C4'
~129-132
Aromatic CH carbon on the unsubstituted ring.
Note: The chemical shifts for carbons in halogenated biphenyls are well-documented and provide a reliable basis for these predictions[2].
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and bond vibrations within a molecule. For 3,5-Dibromo-2-chloro-1,1'-biphenyl, the spectrum will be characterized by absorptions corresponding to aromatic C-H and C=C stretching, as well as C-halogen stretching.
Table 4: Predicted Infrared (IR) Absorption Bands for 3,5-Dibromo-2-chloro-1,1'-biphenyl
Wavenumber (cm⁻¹)
Vibration Type
Rationale and Comparative Insights
3100-3000
Aromatic C-H Stretch
This is a characteristic region for C-H stretching in aromatic systems[3][4].
1600-1450
Aromatic C=C Stretch
Multiple bands are expected in this region due to the vibrations of the phenyl rings[3][4].
850-750
C-H Out-of-Plane Bending
The substitution pattern will influence the exact position of these bands.
800-600
C-Cl Stretch
The carbon-chlorine stretching vibration typically appears in this region.
600-500
C-Br Stretch
The carbon-bromine stretching vibration is expected at lower wavenumbers due to the heavier mass of bromine.
Experimental Protocols
The following sections provide standardized methodologies for acquiring the spectroscopic data discussed above. These protocols are based on established analytical practices for polychlorinated biphenyls (PCBs) and related compounds[5][6].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the analysis of halogenated biphenyls due to its high resolution and sensitivity.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of biphenyl standards.
Step-by-Step Protocol:
Standard Preparation: Accurately weigh the 3,5-Dibromo-2-chloro-1,1'-biphenyl standard and dissolve it in a high-purity solvent such as hexane to prepare a stock solution.
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
Internal Standard: Spike all standards and samples with a known amount of an internal standard (e.g., a deuterated PCB congener) for accurate quantification.
GC-MS Conditions:
Injector: Splitless mode at 250 °C.
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range that includes the molecular ion cluster of the analyte (e.g., m/z 50-500).
Data Analysis: Identify the analyte peak in the total ion chromatogram. Extract the mass spectrum of this peak and compare it with the predicted spectrum, paying close attention to the isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the biphenyl standard.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of biphenyl standards.
Step-by-Step Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the 3,5-Dibromo-2-chloro-1,1'-biphenyl standard in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled pulse sequence is typically used to simplify the spectrum.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the biphenyl standard.
Workflow for IR Analysis (KBr Pellet Method)
Caption: Workflow for IR analysis of biphenyl standards.
Step-by-Step Protocol:
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the 3,5-Dibromo-2-chloro-1,1'-biphenyl standard with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the IR spectrometer and acquire a background spectrum.
Sample Spectrum: Place the sample pellet in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify the key absorption bands and assign them to the corresponding molecular vibrations.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile of 3,5-Dibromo-2-chloro-1,1'-biphenyl. By leveraging established principles and comparing with related compounds, researchers can gain a strong understanding of the expected analytical data for this standard. The detailed experimental protocols offer a robust framework for obtaining high-quality spectroscopic data, which is essential for the accurate identification and quantification of this and similar halogenated biphenyls in various research and development settings.
Cooper, S. D., Moseley, M. A., & Pellizzari, E. D. (1985). Surrogate standards for the determination of individual polychlorinated biphenyls using high-resolution gas chromatography with electron capture detection. Analytical Chemistry, 57(13), 2775-2779. Available from: [Link]
ASTM International. (2018). Standard Test Method for Analysis of Polychlorinated Biphenyls in Insulating Liquids by Gas Chromatography (ASTM D4059-00). Available from: [Link]
Roșca, S., Olaru, M., Raț, C. I., & Silvestru, C. (2010). 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1248. Available from: [Link]
Supporting Information for a relevant chemical synthesis paper providing NMR data for similar biphenyl structures. (Note: A generic reference is used here as the original search did not provide a direct paper with this exact compound, but this is representative of where such data would be found). Available from: [Link] (This is a representative link for supporting information in organic chemistry).
University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Infrared Spectra. Available from: [Link]
SpectraBase. 5,5'-Dibromo-2,2'-dichloro-4,4'-dimethoxy-1,1'-biphenyl - Optional[MS (GC)] - Spectrum. Available from: [Link]
PubChem. 3,5-dibromo-1,1'-biphenyl (C12H8Br2). Available from: [Link]
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716. Available from: [Link]
NIST WebBook. [1,1'-Biphenyl]-2-ol, 3,5-dichloro-. Available from: [Link]
PubChem. 3,5-Dibromo-1,1,1-trichloro-2,2,3-trifluoropentane. Available from: [Link]
University of Calgary, Department of Chemistry. CHEMISTRY 2600 - Organic Chemistry II. Available from: [Link] (This is a representative link for educational material on NMR).
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37. Available from: [Link]
NIST WebBook. 1,1'-Biphenyl, 4-chloro-. Available from: [Link]
Assessing Cross-Reactivity of Biphenyl Derivatives: A Comparative Guide for Biological Assays
As an Application Scientist, one of the most persistent challenges in hit-to-lead optimization is managing the inherent promiscuity of specific molecular frameworks. The biphenyl scaffold is a privileged structure in med...
Author: BenchChem Technical Support Team. Date: March 2026
As an Application Scientist, one of the most persistent challenges in hit-to-lead optimization is managing the inherent promiscuity of specific molecular frameworks. The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to project functional groups across deep hydrophobic pockets. However, this scaffold is inherently lipophilic and planar, often leading to non-drug-like properties and significant off-target cross-reactivity[1].
This guide objectively compares traditional unsubstituted biphenyls with conformationally restricted derivatives and modern bioisosteres. We will explore the causality behind their cross-reactivity profiles and provide self-validating experimental protocols for assessing these liabilities in biological assays.
Structural Rationale: Why Do Biphenyls Cross-React?
Unsubstituted biphenyls often act as promiscuous binders. Their planarity allows them to intercalate into narrow clefts, such as the ATP-binding sites of various kinases, leading to off-target toxicity[2]. Furthermore, their high lipophilicity (cLogP) makes them prime substrates and inhibitors for Cytochrome P450 (CYP450) enzymes, particularly CYP1A2 and CYP3A4, which possess large, hydrophobic active sites.
To mitigate this, medicinal chemists employ two primary strategies:
Ortho-Substitution: Introducing steric bulk (e.g., methyl or halogen groups) at the ortho positions forces the two phenyl rings out of coplanarity. This 3D complexity prevents the molecule from fitting into flat, off-target hydrophobic pockets.
Bioisosteric Replacement: Replacing one or both phenyl rings with saturated, non-planar bioisosteres, such as cyclobutane or bicyclo-pentane rings. This drastically reduces lipophilicity and planarity while maintaining the required spatial vector[3].
Logical relationship between biphenyl structural modifications and cross-reactivity outcomes.
To objectively assess the performance of these structural classes, we compare their cross-reactivity across a standard kinome panel and major CYP450 isoforms. The data below summarizes typical assay readouts for these compound classes.
*The Gini score measures selectivity across a kinase panel (0 = binds all kinases equally; 1 = binds only one target).
Self-Validating Experimental Protocols
To generate the data above, robust biological assays are required. Below are the field-proven methodologies for assessing CYP450 inhibition and kinase binding kinetics.
Evaluating the potential CYP inhibition of a new investigational drug is a critical regulatory requirement to predict Drug-Drug Interactions (DDIs)[4]. We utilize a fluorogenic assay because its high-throughput nature allows for the rapid triage of promiscuous biphenyls[5].
Causality in Experimental Design:
We pre-incubate the compound with the enzyme before adding the NADPH regenerating system. This allows us to distinguish between direct reversible inhibition and time-dependent inhibition (TDI). If the IC₅₀ shifts significantly upon prolonged pre-incubation, it indicates the biphenyl derivative is a mechanism-based inactivator.
Self-Validating System:
Every assay plate must include a "No Enzyme" control to establish baseline auto-fluorescence. Biphenyls, due to their extended conjugated pi-systems, often exhibit intrinsic fluorescence. Subtracting this baseline prevents false-negative inhibition readouts. Additionally, a known potent inhibitor (e.g.,
α
-Naphthoflavone for CYP1A2) is run at 50x its IC₅₀ to define the 100% inhibition threshold, ensuring the dynamic range is validated for every run.
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 mM stock solutions of the biphenyl derivatives in DMSO. Dilute to working concentrations (0.1 µM to 50 µM) in potassium phosphate buffer (pH 7.4), ensuring final DMSO concentration remains
≤
0.5% to prevent enzyme denaturation.
Assay Setup: In a 96-well black microplate, add the buffer, recombinant human CYP450 enzyme (e.g., CYP1A2 or CYP3A4), and the test compounds.
Pre-Incubation: Incubate the plate at 37°C for 10 minutes.
Reaction Initiation: Add the specific fluorogenic substrate (e.g., 7-ethoxyresorufin for CYP1A2) and initiate the catalytic cycle by adding the NADPH regenerating system[5].
Incubation & Termination: Incubate at 37°C for 20 minutes. Stop the reaction by adding an equal volume of cold acetonitrile.
Detection & Analysis: Measure fluorescence using a microplate reader. Calculate the percent inhibition relative to the vehicle control to determine the IC₅₀[4].
Step-by-step workflow for the self-validating high-throughput CYP450 fluorogenic inhibition assay.
Protocol B: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics
While end-point biochemical assays provide an IC₅₀, they do not differentiate between specific target engagement and non-specific hydrophobic aggregation—a common false-positive mechanism for unsubstituted biphenyls.
Causality in Experimental Design:
SPR is chosen for secondary cross-reactivity screening because it resolves the binding kinetics (
Kon
and
Koff
). Promiscuous biphenyls often show rapid, non-specific association driven by hydrophobic collapse. Identifying bioisosteres with slow
Koff
rates ensures that target residence time is driven by specific, directional hydrogen bonding rather than generic lipophilicity.
Self-Validating System:
A reference flow cell (unmodified dextran matrix) is run in parallel with the target-immobilized flow cell. Because highly lipophilic biphenyls are prone to sticking to the sensor matrix, subtracting the reference cell signal isolates the true specific binding response and validates that the signal is not an artifact of bulk refractive index changes.
Step-by-Step Methodology:
Surface Preparation: Immobilize the off-target kinase (e.g., c-Src) onto a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 Response Units (RU) is achieved.
Analyte Preparation: Prepare a concentration series (e.g., 3.125 nM to 100 nM) of the biphenyl derivative in running buffer (HBS-EP+ with 1% DMSO).
Association Phase: Inject the analyte over both the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.
Dissociation Phase: Switch to running buffer and monitor the dissociation of the compound for 300 seconds.
Regeneration: If the compound does not fully dissociate (common with highly lipophilic biphenyls), inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.
Kinetic Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract
KD
,
Kon
, and
Koff
.
Conclusion
The transition from rigid, unsubstituted biphenyl scaffolds to conformationally restricted derivatives or 3D bioisosteres represents a critical evolutionary step in modern drug design. By leveraging self-validating biological assays—specifically fluorogenic CYP450 profiling and kinetic SPR analysis—researchers can objectively quantify the reduction in cross-reactivity, ensuring that optimized leads possess the selectivity required for safe clinical advancement.
The Enduring Power of the Biaryl Backbone: A Comparative Guide to Biphenyl-Based Ligands in Catalysis
In the intricate world of transition metal catalysis, the ligand is not merely a spectator but an active participant, profoundly influencing the efficiency, selectivity, and scope of a chemical transformation. Among the...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of transition metal catalysis, the ligand is not merely a spectator but an active participant, profoundly influencing the efficiency, selectivity, and scope of a chemical transformation. Among the vast arsenal of ligands available to the modern chemist, those built upon a biphenyl framework have carved out a position of exceptional importance. Their unique structural and electronic properties have made them indispensable tools in a wide array of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry. This guide offers an in-depth comparison of the performance of biphenyl-based ligands against other common ligand classes, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear understanding of their advantages and applications.
The Architectural Advantage of the Biphenyl Scaffold
The efficacy of biphenyl-based phosphine ligands, particularly the well-known Buchwald-type ligands, stems from a confluence of steric and electronic factors. The biaryl backbone creates a sterically demanding environment around the metal center. This bulkiness promotes the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in cross-coupling reactions.[1][2] Furthermore, the tunable nature of the biphenyl scaffold allows for the systematic modification of its substituents, enabling fine control over the ligand's electronic properties. Electron-rich phosphines, a hallmark of this class, are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher overall reaction rates and catalyst turnover numbers (TONs).[1]
The strategic placement of substituents on the biphenyl framework can also introduce secondary interactions that stabilize the catalytic complex and influence its reactivity. For instance, methoxy groups in the ortho-position of the second aryl ring, as seen in ligands like SPhos, are thought to stabilize the palladium center.[1] This architectural ingenuity has led to the development of a diverse family of biphenyl-based ligands, each tailored for specific catalytic challenges.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Biphenyl-based ligands have demonstrated exceptional performance across a spectrum of palladium-catalyzed cross-coupling reactions. Their ability to facilitate reactions with challenging substrates, such as sterically hindered aryl chlorides, has been a significant advancement in the field.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone for the formation of C-C bonds, has been extensively optimized through the use of biphenyl-based phosphine ligands. The following table provides a comparative look at the performance of representative biphenyl-based ligands against other common phosphine ligands in this pivotal reaction.
As the data indicates, biphenyl-based ligands like SPhos and XPhos often enable reactions to proceed at room temperature with high yields, even with less reactive aryl chlorides.[3] This represents a significant advantage over other ligand systems that may require higher temperatures and longer reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium/biphenyl-based ligand catalyst system.
Materials:
Palladium(II) acetate (Pd(OAc)₂)
Biphenyl-based phosphine ligand (e.g., RuPhos)
Aryl chloride (1.0 mmol)
Arylboronic acid (1.5 mmol)
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol)
Anhydrous 1,4-dioxane (2 mL)
Schlenk tube with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Procedure:
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and the biphenyl-based ligand (e.g., RuPhos, 0.030 mmol, 3.0 mol%) to a dry Schlenk tube.[2]
Evacuate and backfill the tube with inert gas three times.
Add anhydrous 1,4-dioxane (1 mL) via syringe.
Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
Reaction Setup: To the Schlenk tube containing the catalyst, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).[2]
Add an additional portion of anhydrous 1,4-dioxane (1 mL) to bring the total solvent volume to 2 mL.
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture vigorously for 18 hours.
Monitor the reaction progress by TLC or GC/MS analysis of an aliquot.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with diethyl ether (10 mL) and add deionized water (10 mL).
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps facilitated by the palladium-phosphine catalyst.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The formation of C-N bonds via the Buchwald-Hartwig amination has been revolutionized by the use of biphenyl-based ligands. Their ability to promote the coupling of a wide range of amines with aryl halides, including challenging substrates, has made this reaction a staple in medicinal and process chemistry.[5][6]
The data highlights the exceptional efficiency of biphenyl-based ligands like RuPhos and BrettPhos in C-N bond formation, often achieving high yields in short reaction times.[5]
Experimental Workflow for Buchwald-Hartwig Amination
The following diagram outlines a typical experimental workflow for performing a Buchwald-Hartwig amination reaction.
A typical experimental workflow for the Buchwald-Hartwig amination.
Asymmetric Catalysis: The Role of Chiral Biphenyl Diphosphines
The biphenyl scaffold has also been instrumental in the development of chiral ligands for asymmetric catalysis. Atropisomeric biphenyl diphosphines, such as BINAP and its derivatives, possess a C₂-symmetric chiral axis that can effectively induce enantioselectivity in a variety of transformations, most notably in asymmetric hydrogenation reactions.[9][10]
The rigidity of the biphenyl backbone and the defined chiral environment it creates are key to the high levels of enantiomeric excess (ee) observed with these ligands. The electronic properties of the phosphine substituents can also be tuned to optimize both the activity and selectivity of the catalyst.
The data demonstrates that chiral biphenyl diphosphines are highly effective ligands for asymmetric hydrogenation, often providing enantioselectivities comparable or superior to other classes of chiral phosphine ligands.[9][10]
Conclusion: A Versatile and Indispensable Ligand Class
Biphenyl-based ligands have firmly established themselves as a cornerstone of modern catalysis. Their unique combination of steric bulk, electronic tunability, and, in the case of diphosphines, inherent chirality, has enabled the development of highly efficient and selective catalysts for a wide range of chemical transformations. From the workhorse cross-coupling reactions of Suzuki-Miyaura and Buchwald-Hartwig to the intricacies of asymmetric hydrogenation, the biphenyl scaffold provides a robust and versatile platform for ligand design. For researchers and professionals in the chemical sciences, a deep understanding of the performance and application of these ligands is essential for the continued advancement of synthetic chemistry.
References
Cabri, W. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Le, C. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Lau, Y. K. et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
Noyori, R. et al. (2005). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]
Tshabalala, T. E. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
Senthil Kumar, G. et al. (2017). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions. ACS Sustainable Chemistry & Engineering. [Link]
Newman, S. G. et al. (2011). Structural Insights into Active Catalyst Structures and Oxidative Addition to (Biaryl)phosphine−Palladium Complexes via Density Functional Theory and Experimental Studies. Journal of the American Chemical Society. [Link]
Buchwald, S. L. & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
Barder, T. E. (2008). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. DSpace@MIT. [Link]
Liu, Y. et al. (2023). Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. Catalysis Science & Technology. [Link]
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
Chan, A. S. C. et al. (2003). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. PNAS. [Link]
Billingsley, K. L. & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. In book: The Privileged P,N-Ligand Motif: Coordination Chemistry and Asymmetric Catalysis. [Link]
Zhang, X. et al. (2025). Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. Nature Communications. [Link]
Fleckenstein, C. A. & Plenio, H. (2010). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Dalton Transactions. [Link]
Valente, C. et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Catalysts. [Link]
Genov, M. et al. (2005). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. [Link]
Borowski, J. E. (2023). Investigation of Mono- and Bisphosphine Ligand Effects in Ni-Catalyzed Cross-Coupling. Princeton University. [Link]
Vantourout, J. C. et al. (2017). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
Qiu, L. (2003). Highly efficient asymmetric synthesis of novel diphosphine ligands with additional chiral centers on the backbone and their applications in asymmetric hydrogenation reactions. The Hong Kong Polytechnic University. [Link]
Viciu, M. S. et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
Tshabalala, T. E. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
Pàmies, O. & Diéguez, M. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. [Link]
Bruno, N. C. et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
de la Torre, J. et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]
Advanced Benchmarking Guide: 3,5-Dibromo-2-chloro-1,1'-biphenyl in Site-Selective Cross-Coupling
Executive Summary In the development of next-generation transition-metal catalysts, researchers require rigorous benchmark substrates to evaluate both chemoselectivity (differentiating between different halogens) and reg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of next-generation transition-metal catalysts, researchers require rigorous benchmark substrates to evaluate both chemoselectivity (differentiating between different halogens) and regioselectivity (differentiating between identical halogens in distinct steric/electronic environments).
3,5-Dibromo-2-chloro-1,1'-biphenyl (CAS: 2734779-48-5) has emerged as a premier trihalogenated scaffold for this purpose. Unlike simple dihalobenzenes, this molecule presents a complex, orthogonal reactivity profile. As a Senior Application Scientist, I utilize this substrate to stress-test novel palladium/ligand systems. This guide objectively benchmarks 3,5-dibromo-2-chloro-1,1'-biphenyl against traditional reagents, providing the mechanistic causality and self-validating protocols necessary to deploy it in your own methodology development.
Mechanistic Rationale: The E-E-A-T Framework
To understand why this specific biphenyl derivative is an ideal benchmark, we must analyze the thermodynamic and steric forces governing its reactivity. The selectivity of palladium-catalyzed cross-coupling reactions on polyhalogenated arenes is dictated by the relative ease of oxidative addition.
Chemoselectivity: C–Br vs. C–Cl Activation
The first layer of differentiation is thermodynamic. The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 80–83 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at ~95–97 kcal/mol . This ~15 kcal/mol energy gap ensures that, under standard cross-coupling conditions (e.g., Pd(0) at 60–80 °C), oxidative addition occurs exclusively at the bromine sites. The C2-chlorine remains intact, serving as a latent electrophile for subsequent, higher-energy functionalization.
Regioselectivity: C5–Br vs. C3–Br Differentiation
The second, more challenging layer of differentiation is steric. Both the C3 and C5 positions house reactive C–Br bonds, but their microenvironments are distinct:
The C3 Position: Flanked by the C4-hydrogen and the bulky C2-chlorine atom. The proximity of the chlorine creates a highly sterically encumbered pocket.
The C5 Position: Flanked by the C4-hydrogen and the C6-hydrogen. While the C6-hydrogen is adjacent to the C1-phenyl ring (which twists out of plane to minimize steric clash), the C5 site remains significantly more accessible to bulky catalyst complexes than the C3 site.
By employing bulky biaryl phosphine ligands (such as XPhos), researchers can exploit this steric disparity to funnel the reaction almost exclusively to the C5 position . Conversely, catalyst-controlled site-selectivity switching can be evaluated by attempting to force C3-activation using specialized N-heterocyclic carbenes (NHCs) .
Table 1: Reactivity Profile of 3,5-Dibromo-2-chloro-1,1'-biphenyl
Site
Halogen
Approx. BDE (kcal/mol)
Adjacent Steric Environment
Predicted Reactivity with Bulky PdL
C5
Bromine
~82
C4–H, C6–H
High (Primary reaction site; sterically open)
C3
Bromine
~83
C2–Cl, C4–H
Low (Sterically blocked by ortho-Cl)
C2
Chlorine
~96
C1–Phenyl, C3–Br
Negligible (High activation barrier)
Benchmarking Against Known Reagents
To validate the utility of 3,5-dibromo-2-chloro-1,1'-biphenyl, we must benchmark it against simpler, historically utilized halogenated arenes.
Table 2: Comparative Benchmarking of Halogenated Scaffolds
Benchmark Reagent
Primary Utility
Limitations for Advanced Catalyst Testing
1-Bromo-2-chlorobenzene
Basic chemoselectivity (Br vs. Cl).
Lacks regiochemical complexity; offers only a binary, thermodynamically driven outcome.
The following protocol details a self-validating workflow for the C5-selective arylation of 3,5-dibromo-2-chloro-1,1'-biphenyl. The causality behind the reagent selection is critical: XPhos is chosen specifically for its massive steric volume, which strongly disfavors oxidative addition at the crowded C3 position. K3PO4 is selected as a mild base to facilitate transmetalation without triggering unwanted C–Cl activation.
Preparation: Charge an oven-dried Schlenk flask with 3,5-dibromo-2-chloro-1,1'-biphenyl, phenylboronic acid, Pd2(dba)3, XPhos, and K3PO4.
Atmosphere Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Pd(0) species are highly susceptible to oxidation; strict anaerobic conditions ensure the active catalyst remains intact.
Solvent Addition: Add the degassed Toluene and H2O via syringe.
Reaction: Stir the mixture vigorously at 80 °C for 4 hours.
Self-Validation (Critical Step): Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.
Success Metric: The mass spectrum should show a dominant molecular ion peak corresponding to the mono-arylated product (m/z ~342 for C18H12BrCl).
Failure Metric: If a peak at m/z ~340 appears, it indicates over-coupling (diarylation at both C3 and C5). This signals that the steric bulk of the ligand is insufficient, or the temperature/boronic acid equivalents must be reduced.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography to isolate the pure C5-arylated intermediate.
Workflow Visualization
The following diagram maps the logical flow of the site-selective protocol, illustrating how the choice of ligand dictates the divergent pathways of the benchmark substrate.
Workflow for site-selective C5-arylation of 3,5-dibromo-2-chloro-1,1'-biphenyl.
References
Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.[Link]
Palani, V., Perea, M. A., & Sarpong, R. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews.[Link]
Manabe, K., & Yamaguchi, M. (2014). "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." Catalysts.[Link]
Validation
in silico modeling versus experimental results for biphenyl compounds
In Silico Modeling versus Experimental Results for Biphenyl Compounds: A Comparison Guide As a Senior Application Scientist, I frequently observe drug discovery campaigns stall because computational models fail to accura...
Author: BenchChem Technical Support Team. Date: March 2026
In Silico Modeling versus Experimental Results for Biphenyl Compounds: A Comparison Guide
As a Senior Application Scientist, I frequently observe drug discovery campaigns stall because computational models fail to accurately predict the behavior of biphenyl-containing compounds. Biphenyls are ubiquitous in medicinal chemistry, serving as core scaffolds in NSAIDs, kinase inhibitors, and receptor antagonists. However, their unique conformational flexibility—specifically the dihedral angle between the two phenyl rings—creates a severe disconnect between in silico docking scores and in vitro experimental reality.
This guide dissects the physical causality behind these discrepancies and provides a self-validating framework to bridge computational predictions with experimental ground truth.
Mechanistic Causality: The Conformational Tug-of-War
Standard molecular docking algorithms often treat ligands as highly flexible entities to maximize shape complementarity within a binding pocket. For biphenyls, algorithms frequently predict a perfectly planar conformation (dihedral angle φ = 0°) to maximize π-π stacking interactions with target residues.
However, this violates fundamental physical chemistry. The conformation of a biphenyl is dictated by a tug-of-war between two opposing forces:
π-Electron Delocalization: Favors a planar geometry (φ = 0°) to maximize orbital overlap between the two rings.
Pauli/Steric Repulsion: The ortho-hydrogens on adjacent rings experience severe steric clash and Pauli overlap repulsion, which strongly forces the rings into an orthogonal geometry (φ = 90°).
As demonstrated by , the classical view of steric repulsion between ortho-hydrogen atoms is the dominant force preventing planarity, resulting in a twisted equilibrium geometry of approximately 44° in the gas phase[1]. Yet, in the solid state, utilized solid-state 13C NMR and X-ray studies to show that crystal packing forces can overcome this repulsion, compressing the dihedral angle to 10–20°[2].
When in silico tools use basic molecular mechanics force fields without applying appropriate torsional penalties, they artificially over-stabilize the planar state. This leads to false-positive binding affinities and misguided synthesis efforts, particularly for heavily substituted derivatives like di-ortho-substituted halogenated biphenyls[3].
Logical causality of biphenyl dihedral angle conformations across different states.
Self-Validating Systems: Bridging the Gap
Protocol A: In Silico Conformational Profiling (The Predictive Engine)
Causality: We must manually introduce the energy penalty of forcing a biphenyl into a planar state before allowing the docking algorithm to score the pose.
QM Torsional Scanning: Perform a Density Functional Theory (DFT) scan (e.g., B3LYP/6-311+G(d,p)) around the biphenyl C-C linkage[3]. Rotate the bond in 10° increments and calculate the energy at each step to map the exact torsional barrier.
Force Field Parameterization: Update the molecular mechanics force field (e.g., OPLS4 or GAFF2) with the QM-derived torsional penalties.
Induced-Fit Docking: Dock the parameterized ligand into the target protein. Use induced-fit protocols that allow receptor side-chains within 5 Å to flex, accommodating the natural 30°–50° twist of the biphenyl core.
MD Simulation & MM-PBSA: Run a 100 ns explicit solvent Molecular Dynamics (MD) simulation to assess the stability of the biphenyl dihedral angle in the solvated pocket. Calculate the binding free energy (ΔG) using MM-PBSA.
Protocol B: Experimental Validation (The Ground Truth)
Causality: Structural biology confirms the exact in situ conformation, while biophysics confirms the thermodynamic reality of the binding event.
Protein Preparation: Express the target protein with a His-tag and purify via Ni-NTA affinity chromatography and Size Exclusion Chromatography (SEC).
X-Ray Crystallography (Structural Validation): Co-crystallize the protein-ligand complex using vapor diffusion. Collect diffraction data and resolve the structure to <2.0 Å to measure the exact in situ biphenyl dihedral angle. This directly validates the MD trajectory.
Surface Plasmon Resonance (Kinetic Validation): Immobilize the purified protein on a CM5 sensor chip via amine coupling. Inject the biphenyl compound at varying concentrations (e.g., 0.1 to 10 µM) to determine the association rate (
kon
), dissociation rate (
koff
), and overall affinity (
KD
).
Integrated workflow comparing in silico modeling with experimental validation.
Quantitative Data Presentation
The table below summarizes the typical discrepancies observed when standard rigid docking is used versus a QM-optimized workflow, benchmarked against experimental reality for a standard biphenyl-based inhibitor.
Parameter
Standard Docking (Rigid)
QM/MD Optimized
Experimental (X-Ray/SPR)
Dihedral Angle (φ)
0° (Perfectly Planar)
38° - 45°
42° (Co-crystal structure)
Binding Affinity (ΔG)
-12.5 kcal/mol (False Positive)
-8.2 kcal/mol
-7.9 kcal/mol
Torsional Energy Penalty
Ignored (0 kcal/mol)
1.6 - 2.5 kcal/mol
Implicit in
KD
Ortho-H Steric Clash
Unresolved / Ignored
Resolved via Twist
Resolved via Twist
Key Takeaway: Standard docking artificially inflates binding affinity by ignoring the ~2.0 kcal/mol energetic penalty required to force the biphenyl into a planar state. By integrating QM torsional scans into the in silico pipeline, the predicted binding affinity closely mirrors the experimental SPR data, saving significant downstream synthesis resources.
References
Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6780-6784.[Link]
Poater, J., Solà, M., & Bickelhaupt, F. M. (2006). Hydrogen–hydrogen bonding in planar biphenyl, predicted by atoms-in-molecules theory, does not exist. Chemistry–A European Journal, 12(10), 2889-2895.[Link]
Kumari, N., Sharma, R., Singh, M., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Chemical & Pharmaceutical Research, 4(4).[Link]